molecular formula C13H17NO4 B558154 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid CAS No. 141871-02-5

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Cat. No.: B558154
CAS No.: 141871-02-5
M. Wt: 251.28 g/mol
InChI Key: UXLICAHPTWWCII-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLICAHPTWWCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373781
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141871-02-5
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141871-02-5
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Foundational & Exploratory

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in synthetic organic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Properties

This compound, also known as N-Boc-N-methylanthranilic acid, is a derivative of anthranilic acid where the amino group is protected by both a methyl and a tert-butoxycarbonyl (Boc) group. This dual modification offers unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data
Identifier Value
CAS Number 141871-02-5
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
InChI Key UXLICAHPTWWCII-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1C(=O)O)C(=O)OC(C)(C)C
Physical Property Value Source
Boiling Point 367 °C at 760 mmHgN/A
Density 1.199 g/cm³N/A
Flash Point 175.8 °CN/A
Vapor Pressure 4.94E-06 mmHg at 25°CN/A
Storage Class 11 - Combustible Solids
Spectroscopic Data Predicted Characteristic Peaks
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the N-methyl protons (singlet, ~3.2 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm), the Boc quaternary carbon (~80 ppm), the N-methyl carbon (~35 ppm), aromatic carbons (~120-140 ppm), the Boc carbonyl carbon (~155 ppm), and the carboxylic acid carbonyl carbon (~170 ppm).[1][2]
FT-IR Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the urethane C=O stretch (~1710 cm⁻¹), the carboxylic acid C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-Boc protection of 2-(methylamino)benzoic acid (N-methylanthranilic acid). While a specific detailed protocol for this exact transformation is not widely published, a general and reliable method can be adapted from standard procedures for the N-Boc protection of amines and amino acids.[3][4][5]

Experimental Protocol: N-Boc Protection of 2-(methylamino)benzoic acid

This protocol is a representative procedure based on established methods for N-tert-butoxycarbonylation.

Materials:

  • 2-(methylamino)benzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dioxane and water (or another suitable solvent system)

  • Ethyl acetate

  • 5% aqueous citric acid solution or dilute HCl

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 2-(methylamino)benzoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature.[4]

  • Stir the reaction mixture for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.[4]

  • Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.[4]

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_end Final Product start1 2-(methylamino)benzoic acid dissolve Dissolve starting material and base start1->dissolve start2 Di-tert-butyl dicarbonate (Boc₂O) add_boc Add Boc₂O start2->add_boc start3 Triethylamine start3->dissolve start4 Dioxane/Water start4->dissolve dissolve->add_boc react Stir at room temperature add_boc->react extract1 Aqueous work-up and extraction react->extract1 acidify Acidify aqueous layer extract1->acidify extract2 Extract product acidify->extract2 dry Dry organic layer extract2->dry concentrate Concentrate dry->concentrate purify Purification (optional) concentrate->purify product This compound purify->product

Synthetic Workflow

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The Boc protecting group provides stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization.[5][]

Role in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS). While Fmoc chemistry is more prevalent today, Boc-based strategies are still advantageous for the synthesis of certain peptides. N-methylated amino acids, such as the one described here, are incorporated into peptide chains to introduce conformational constraints, increase metabolic stability, and enhance cell permeability.[7][8]

Building Block for Biologically Active Molecules

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors and other therapeutic agents.[9] The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds targeting various signaling pathways implicated in diseases such as cancer.

Hypothetical Application in Kinase Inhibitor Synthesis:

Derivatives of this compound could potentially be used to synthesize inhibitors of protein kinases, which are key regulators of cellular processes. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The carboxylic acid functionality of this compound can be used to construct such heterocyclic systems, while the protected amino group allows for the later introduction of side chains to improve potency and selectivity.

Potential Signaling Pathway Involvement:

While there is no direct evidence linking this compound to specific signaling pathways, its potential application in the development of kinase inhibitors suggests that its derivatives could modulate pathways such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

G cluster_synthesis Synthesis cluster_pathway Cellular Signaling start This compound modification Chemical Modification and Heterocycle Formation start->modification inhibitor Kinase Inhibitor Candidate modification->inhibitor pi3k PI3K inhibitor->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation

Hypothetical Drug Discovery Workflow

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or under a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

This technical guide provides a solid foundation for understanding the properties and potential applications of this compound. Its versatility as a protected amino acid building block ensures its continued relevance in the pursuit of novel therapeutics and other advanced materials.

References

N-Boc-N-methylanthranilic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Boc-N-methylanthranilic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Designed for researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and a detailed protocol for its preparation.

Chemical Structure and IUPAC Name

N-Boc-N-methylanthranilic acid is a derivative of anthranilic acid, where the amino group is protected by both a methyl and a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions of the amine functionality.

The systematic IUPAC name for this compound is 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid .[1]

Chemical Structure:

The structure consists of a benzoic acid moiety substituted at the 2-position with a nitrogen atom. This nitrogen is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

Physicochemical Properties

A summary of the key quantitative data for N-Boc-N-methylanthranilic acid is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid
CAS Number 141871-02-5[2][3]
Molecular Formula C₁₃H₁₇NO₄[2][3]
Molecular Weight 251.28 g/mol [2][3]
Melting Point 134.31°C (Predicted)[2]
Boiling Point 367°C at 760 mmHg[2][4]
Solubility Slightly soluble in water[2]

Experimental Protocols

The synthesis of N-Boc-N-methylanthranilic acid is typically achieved through the Boc-protection of N-methylanthranilic acid. The following is a detailed methodology for this key transformation.

Synthesis of N-Boc-N-methylanthranilic acid from N-methylanthranilic acid

This protocol outlines the standard procedure for the protection of the secondary amine in N-methylanthranilic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • N-methylanthranilic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable extraction solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve N-methylanthranilic acid in anhydrous THF.

  • To the stirred solution, add triethylamine (1.2-1.5 equivalents).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the N-methylanthranilic acid solution at room temperature.

  • Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude N-Boc-N-methylanthranilic acid.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical relationships and workflows associated with N-Boc-N-methylanthranilic acid.

logical_relationship A Anthranilic Acid (2-Aminobenzoic Acid) B N-Methylanthranilic Acid A->B Methylation C N-Boc-N-methylanthranilic Acid B->C Boc Protection D Methyl Group (-CH3) D->B E Boc Group (-C(O)OC(CH3)3) E->C

Figure 1: Logical relationship of N-Boc-N-methylanthranilic acid to its precursors.

experimental_workflow cluster_reactants Reactants cluster_process Reaction and Workup A N-Methylanthranilic Acid E Mixing and Stirring (2-12 hours at RT) A->E B Di-tert-butyl dicarbonate (Boc2O) B->E C Triethylamine (Base) C->E D THF (Solvent) D->E F Solvent Removal (Rotary Evaporation) E->F G Extraction with Ethyl Acetate F->G H Washing with NaHCO3 and Brine G->H I Drying over MgSO4 H->I J Filtration and Concentration I->J K Crude N-Boc-N-methylanthranilic Acid J->K L Purification (Column Chromatography) K->L Optional M Pure N-Boc-N-methylanthranilic Acid K->M L->M

Figure 2: Experimental workflow for the synthesis of N-Boc-N-methylanthranilic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methylanthranilic Acid (CAS 141871-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylanthranilic acid, with the CAS number 141871-02-5, is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates a protected amino group and a carboxylic acid on an anthranilic acid core, making it a valuable intermediate in the preparation of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical properties of N-Boc-N-methylanthranilic acid, alongside detailed experimental protocols for their determination.

Chemical Identity

IdentifierValue
CAS Number 141871-02-5
IUPAC Name 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid
Alternate Names N-Boc-N-methylanthranilic acid
Molecular Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol [1]
Chemical Structure

Physicochemical Properties

A summary of the known physicochemical properties of N-Boc-N-methylanthranilic acid is presented below. It is important to note that some of the data are predicted values, and experimental verification is recommended for critical applications. For comparative purposes, data for the related compound N-methylanthranilic acid (CAS 119-68-6) is also provided where available, as the Boc-protecting group can significantly influence these properties.

PropertyValue (CAS 141871-02-5)Comparative Value (N-methylanthranilic acid, CAS 119-68-6)
Appearance Off-white solidBrown-greyish crystalline powder[2]
Melting Point 134.31 °C (Predicted)[3]170-179 °C (decomposes)[2][4][5]
Boiling Point 367 °C at 760 mmHg[3]Not available
Solubility Slightly soluble in water[3]. Solubility in organic solvents is not extensively reported but is expected in common organic solvents like methanol, ethanol, DMSO, and acetone.Water: 0.2 g/L at 20 °C[2][5]
pKa Data not readily available. The presence of the electron-withdrawing Boc group is expected to influence the acidity of the carboxylic acid compared to the unprotected analogue.5.34 (at 25 °C)[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind the crystalline solid into a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 Tamp gently measure1 Place the capillary tube in the melting point apparatus. prep2->measure1 measure2 Heat the sample rapidly to determine an approximate melting range. measure1->measure2 measure3 Allow the apparatus to cool. measure2->measure3 measure4 Prepare a new sample and heat slowly (1-2 °C/min) near the approximate melting point. measure3->measure4 measure5 Record the temperature at which the first liquid appears (T1). measure4->measure5 measure6 Record the temperature at which the entire sample is liquid (T2). measure5->measure6 result1 The melting point is reported as the range T1 - T2. measure6->result1

Figure 1: Experimental workflow for melting point determination.
Solubility Determination

This protocol provides a qualitative method for determining the solubility of an organic compound in various solvents.

  • Preparation: Add approximately 10 mg of N-Boc-N-methylanthranilic acid to a small test tube.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetone) to the test tube.

  • Mixing: Vigorously agitate the mixture for 1-2 minutes.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Reporting: Record the solubility at the tested concentration (e.g., "soluble at 10 mg/mL").

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.

  • Sample Preparation: Accurately weigh a sample of N-Boc-N-methylanthranilic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Biological Context and Applications

N-Boc-N-methylanthranilic acid is primarily utilized as a key intermediate in the synthesis of various biologically active compounds. The anthranilic acid scaffold is a common feature in many pharmaceutical agents. The N-Boc protecting group allows for controlled and selective reactions at other positions of the molecule, which is crucial in multi-step organic synthesis.

While there is no readily available information on specific signaling pathways directly modulated by N-Boc-N-methylanthranilic acid itself, its derivatives are of significant interest in drug discovery. For instance, anthranilic acid derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. The synthesis of novel compounds using N-Boc-N-methylanthranilic acid as a starting material is an active area of research aimed at discovering new therapeutic agents.

Due to the lack of specific signaling pathway data for the title compound, a logical workflow for a key experimental procedure is provided as a mandatory visualization.

SynthesisWorkflow cluster_start Starting Material cluster_modification Chemical Modification cluster_product Final Product start N-Boc-N-methylanthranilic acid step1 Activation of Carboxylic Acid start->step1 step2 Coupling with an Amine or Alcohol step1->step2 step3 Deprotection of Boc Group (if required) step2->step3 product Bioactive Molecule (e.g., amide, ester) step3->product

Figure 2: General synthetic utility of N-Boc-N-methylanthranilic acid.

Conclusion

N-Boc-N-methylanthranilic acid (CAS 141871-02-5) is a valuable synthetic intermediate whose physicochemical properties are crucial for its application in organic synthesis and drug development. This guide has summarized the available data and provided standardized protocols for their experimental determination. While the direct biological activity of this compound is not extensively documented, its role as a precursor to potentially bioactive molecules underscores its importance in the field of medicinal chemistry. Further experimental investigation is warranted to fully characterize its physicochemical profile and explore its potential applications.

References

Technical Guide: Solubility of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in various organic solvents. This includes a discussion of expected solubility based on structurally similar compounds and a detailed experimental protocol for accurate measurement.

Introduction to this compound

This compound is a derivative of aminobenzoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen. The Boc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under a range of conditions and its facile removal under mild acidic conditions. The presence of the Boc group, the N-methyl group, and the carboxylic acid moiety gives the molecule a unique combination of lipophilic and polar characteristics, which in turn dictates its solubility in different organic solvents. Understanding its solubility is crucial for applications in drug development, formulation, and chemical synthesis.

Expected Solubility Profile

  • Boc-Protected Amino Acids : Generally, Boc-protected amino acids are soluble in common polar aprotic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Their solubility is influenced by the polarity of the amino acid side chain.

  • Benzoic Acid Derivatives : The solubility of benzoic acid and its derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Benzoic acid itself shows good solubility in alcohols and other polar solvents. The solubility of its derivatives is also pH-dependent in protic solvents due to the ionizable carboxylic acid group.

Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is likely to be limited.

Quantitative Solubility Data

The following table provides a template for researchers to populate with experimentally determined solubility data. The solvents listed are commonly used in organic synthesis and drug development.

Solvent NameSolvent ClassExpected SolubilityExperimentally Determined Solubility (mg/mL) at 25°C
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determined
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
Dichloromethane (DCM)HalogenatedModerate to HighData to be determined
Tetrahydrofuran (THF)EtherModerateData to be determined
Acetonitrile (ACN)Polar AproticModerateData to be determined
Ethyl AcetateEsterModerateData to be determined
MethanolPolar ProticModerateData to be determined
EthanolPolar ProticModerateData to be determined
IsopropanolPolar ProticLow to ModerateData to be determined
TolueneAromatic HydrocarbonLowData to be determined
HexaneAliphatic HydrocarbonVery LowData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[1] The following protocol outlines the steps to measure the solubility of this compound in various organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

4.2. Experimental Workflow

G prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate Incubate with shaking separate Phase Separation equilibrate->separate Filter supernatant dilute Dilution separate->dilute Prepare for analysis analyze HPLC Analysis dilute->analyze Inject into HPLC calculate Calculation analyze->calculate Determine concentration

Caption: Workflow for solubility determination using the shake-flask method.

4.3. Detailed Procedure

  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is sufficient.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration :

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be maintained throughout this period.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[2]

  • Dilution :

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis :

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method to separate and quantify the compound. Key parameters to consider are the column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solution and record the peak area.

  • Calculation :

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity : The "like dissolves like" principle suggests that the compound will be more soluble in solvents with similar polarity.

  • Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature. However, this should be determined experimentally.

  • pH (in protic solvents) : The carboxylic acid group can be deprotonated in the presence of a base, forming a more polar and often more soluble salt.[3]

  • Crystalline Form : Different polymorphs of a compound can have different solubilities.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's properties, like solubility, influence its biological activity is crucial. The following diagram illustrates the logical relationship between physicochemical properties and biological outcomes.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetics cluster_2 Biological Outcome Solubility Solubility Absorption Absorption Solubility->Absorption Structure Structure Metabolism Metabolism Structure->Metabolism Lipophilicity Lipophilicity Lipophilicity->Absorption Efficacy Efficacy Absorption->Efficacy Distribution Distribution Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Metabolism->Efficacy Metabolism->Toxicity Excretion Excretion Excretion->Efficacy

Caption: Relationship between physicochemical properties and biological outcomes.

This guide provides a foundational understanding and practical protocols for researchers working with this compound. Accurate determination of its solubility in various organic solvents is a critical step in harnessing its full potential in scientific research and development.

References

Spectroscopic and Analytical Profile of N-Boc-N-methylanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylanthranilic acid, also known by its IUPAC name tert-butyl (2-carboxyphenyl)(methyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a protected amine and a carboxylic acid on an aromatic scaffold, making it a versatile intermediate for the construction of more complex molecules. Accurate and thorough characterization of this compound is paramount for its effective use in research and development. This technical guide provides a detailed overview of the expected spectroscopic data for N-Boc-N-methylanthranilic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized organic compounds.

Chemical Information

PropertyValue
Chemical Name N-Boc-N-methylanthranilic acid
IUPAC Name tert-butyl (2-carboxyphenyl)(methyl)carbamate
CAS Number 141871-02-5[1]
Molecular Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol [1]
Structure

Predicted Spectroscopic Data

Extensive literature searches did not yield publicly available experimental spectroscopic data for N-Boc-N-methylanthranilic acid. Therefore, the following data is predicted based on the chemical structure and general principles of spectroscopy. These predictions are intended to guide researchers in the analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HAr-H (ortho to COOH)
~7.5t1HAr-H
~7.3t1HAr-H
~7.1d1HAr-H
~3.2s3HN-CH
~1.5s9H-C(CH ₃)₃ (Boc)
~11.0br s1HCOOH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C =O (Carboxylic Acid)
~155C =O (Boc)
~140Ar-C (quaternary)
~132Ar-C H
~130Ar-C H
~128Ar-C H
~125Ar-C H
~120Ar-C (quaternary)
~81-C (CH₃)₃ (Boc)
~35N-C H₃
~28-C(C H₃)₃ (Boc)
IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~2980, 2930MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc)
~1600, 1480MediumC=C stretch (Aromatic)
~1250, 1150StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zInterpretation
252.1[M+H]⁺ (protonated molecule)
274.1[M+Na]⁺ (sodium adduct)
196.1[M - C₄H₉O₂ + H]⁺ (loss of Boc group)
152.1[M - C₅H₉O₂ + H]⁺ (loss of tert-butoxy group)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-Boc-N-methylanthranilic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (ESI): Infuse the sample solution into the electrospray ionization source of a mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated molecules and other adducts. The mass range should be set to scan beyond the expected molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a newly synthesized organic compound like N-Boc-N-methylanthranilic acid.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_conclusion Data Interpretation & Conclusion Synthesis Chemical Synthesis of N-Boc-N-methylanthranilic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point (Purity Assessment) Purification->TLC_MP IR IR Spectroscopy (Functional Group ID) TLC_MP->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) TLC_MP->NMR MS Mass Spectrometry (Molecular Weight Confirmation) TLC_MP->MS Data_Analysis Combined Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Verification Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

References

A Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources and purity considerations for the chemical compound 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (CAS No. 141871-02-5). This information is critical for researchers in drug discovery and development who require well-characterized starting materials for their synthetic endeavors.

Introduction

This compound is a protected amino acid derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for controlled and selective reactions in multi-step synthetic pathways. Given its role as a foundational reagent, ensuring the purity and reliable sourcing of this compound is paramount to achieving reproducible and successful experimental outcomes.

Commercial Sources and Stated Purity

A survey of chemical suppliers reveals that this compound is available from several commercial sources. However, the level of quality control and the specificity of the purity data provided can vary significantly among suppliers.

It is noteworthy that some major suppliers, such as Sigma-Aldrich, provide this compound as part of their portfolio for early discovery research and explicitly state that they do not collect analytical data for this product.[1] In such cases, the product is sold "as-is," and the responsibility for confirming its identity and purity lies with the end-user.[1]

Other suppliers may offer more detailed analytical information, often in the form of a Certificate of Analysis (CoA) that can be requested. This documentation may include results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

The following table summarizes the available information on commercial suppliers and the stated purity of this compound.

SupplierCAS NumberStated PurityAvailability of Analytical Data
Sigma-Aldrich 141871-02-5Not specified; sold "as-is"[1]Does not collect analytical data for this product.[1]
Ambeed 141871-02-5Not specified on websiteNMR, HPLC, LC-MS, UPLC & more available.[2]
BLDpharm 141871-02-5Not specified on website-
Combi-Blocks 141871-02-595%-
TCI America 141871-02-5>98.0% (T)-

Note: The information in this table is based on publicly available data and may be subject to change. Researchers are strongly encouraged to contact suppliers directly to obtain the most current product specifications and a lot-specific Certificate of Analysis.

Experimental Protocols for Purity Verification

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol) with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. The gradient would start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the compound and any potential impurities.

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) is appropriate.

  • Quantification: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure and assessing the purity of the compound.

  • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals corresponding to the protons of the tert-butyl group, the N-methyl group, the aromatic ring, and the carboxylic acid proton. The integration of these signals should be consistent with the number of protons in each environment. The absence of significant unidentifiable signals is an indicator of high purity.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are suitable for this molecule. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (C₁₃H₁₇NO₄, MW: 251.28 g/mol ).

General Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers when sourcing and verifying the purity of this compound.

Start Identify Need for This compound Supplier_Search Search Commercial Suppliers Start->Supplier_Search Request_CoA Request Certificate of Analysis (CoA) Supplier_Search->Request_CoA Evaluate_Data Evaluate Supplier Purity Data Request_CoA->Evaluate_Data Purchase Purchase Compound Evaluate_Data->Purchase In_House_QC Perform In-House Quality Control Purchase->In_House_QC Purity_Acceptable Purity Acceptable? In_House_QC->Purity_Acceptable Use_In_Research Use in Research Purity_Acceptable->Use_In_Research Yes Purification Purification Required Purity_Acceptable->Purification No Contact_Supplier Contact Supplier/ Return Product Purity_Acceptable->Contact_Supplier Grossly Impure Purification->In_House_QC

Sourcing and Purity Verification Workflow

Conclusion

For researchers and professionals in drug development, the procurement of high-purity starting materials is a critical first step in the synthetic workflow. While this compound is commercially available, the onus of purity verification often falls on the researcher. A thorough evaluation of supplier-provided data, coupled with in-house analytical testing using standard techniques such as HPLC and NMR, is essential to ensure the quality and integrity of this important building block. This diligent approach will contribute to the reliability and reproducibility of experimental results, ultimately accelerating the drug discovery and development process.

References

Navigating the Synthesis Landscape: A Technical Guide to N-Boc-N-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of N-Boc-N-methylanthranilic acid, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutics. This document outlines the material's properties, safe handling procedures, and storage requirements to ensure its stability and integrity for research and development applications.

Physicochemical Properties

Understanding the physical and chemical properties of N-Boc-N-methylanthranilic acid is fundamental to its appropriate handling and use. The following tables summarize the key quantitative data for both the N-Boc protected and the parent compound, N-methylanthranilic acid.

Table 1: Physicochemical Data for N-Boc-N-methylanthranilic acid

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄[1][2]
Molecular Weight 251.28 g/mol [1][2]
Melting Point 134.31 °C (Predicted)[2]
Boiling Point 367 °C at 760 mmHg[2]
Solubility Slightly soluble in water[2]

Table 2: Physicochemical Data for N-methylanthranilic acid (Parent Compound)

PropertyValueSource
Molecular Formula C₈H₉NO₂[3][4][5][6]
Molecular Weight 151.16 g/mol [3][4][6]
Melting Point 170-172 °C (decomposes)[4][5]
Water Solubility 200 mg/L at 20 °C[4][7]
Density 1.244 g/cm³[4]
logP (octanol-water) 2.520[4]

Safety and Handling

N-Boc-N-methylanthranilic acid and its parent compound, N-methylanthranilic acid, are classified as irritants. Appropriate safety precautions must be observed to minimize exposure and ensure a safe laboratory environment.

GHS Hazard Information:

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: Wash hands and face thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

    • Response:

      • IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • Storage: Store in a well-ventilated place. Keep container tightly closed.

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

Proper storage is crucial to maintain the quality and stability of N-Boc-N-methylanthranilic acid.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. A storage temperature of -20°C is recommended for long-term stability.[2]

  • Incompatible Materials: Strong oxidizing agents.

  • Stability: Stable under recommended storage conditions. The Boc protecting group is sensitive to acidic conditions and can be cleaved.

Experimental Protocols

Protocol: General Peptide Coupling using a Boc-Protected Amino Acid

  • Activation of the Carboxylic Acid:

    • Dissolve N-Boc-N-methylanthranilic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent (e.g., HBTU, HATU, or DCC; 1.1 equivalents) and an activator (e.g., HOBt; 1.1 equivalents).

    • Stir the mixture at room temperature for 10-20 minutes to form the activated ester.

  • Coupling Reaction:

    • To the activated ester solution, add the amino acid or peptide with a free amino group (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; 2-3 equivalents).

    • Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 10% citric acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate a typical workflow for peptide synthesis using a Boc-protected amino acid and a conceptual representation of a drug discovery workflow where a compound like N-Boc-N-methylanthranilic acid might be utilized.

Peptide_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Boc_AA N-Boc-N-methylanthranilic acid Activated_Ester Activated Ester Boc_AA->Activated_Ester Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Activated_Ester Activator Activator (e.g., HOBt) Activator->Activated_Ester Peptide Protected Peptide Activated_Ester->Peptide Amino_Component Amino Acid/Peptide (Free Amine) Amino_Component->Peptide Base Base (e.g., DIPEA) Base->Peptide Quench Quench Peptide->Quench Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Purification Purification Washing->Purification Final_Peptide Pure Protected Peptide Purification->Final_Peptide

Caption: Workflow for Peptide Synthesis using N-Boc-N-methylanthranilic acid.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_testing Preclinical Testing cluster_development Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Building_Block N-Boc-N-methylanthranilic acid as Building Block Lead_Gen->Building_Block Synthesis Synthesis of Analogs Building_Block->Synthesis In_Vitro In Vitro Assays (Activity & Toxicity) Synthesis->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo ADME ADME/Tox Studies In_Vivo->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Caption: Conceptual Drug Discovery Workflow Incorporating N-Boc-N-methylanthranilic acid.

References

A Comprehensive Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid, is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a protected secondary amine with a carboxylic acid on an aromatic scaffold, make it a versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth overview of its key properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly as a precursor to bioactive molecules such as kinase inhibitors.

Introduction

This compound (Figure 1) has emerged as a crucial reagent in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, preventing unwanted side reactions while enabling facile deprotection under acidic conditions. The methyl group on the nitrogen and the carboxylic acid functionality on the benzene ring provide key handles for diverse chemical transformations. This strategic combination of functional groups has positioned N-Boc-N-methylanthranilic acid as a valuable precursor in the synthesis of a wide array of biologically active compounds, most notably in the development of kinase inhibitors for cancer therapy. Its utility is exemplified in the synthesis of molecules targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in human cancers.

Figure 1: Chemical Structure of this compound

G start N-Methylanthranilic Acid + Di-tert-butyl dicarbonate solvent Dissolve in THF/Water mixture start->solvent base Add NaHCO3 (base) solvent->base reaction Stir at room temperature (12h) base->reaction workup1 Acidify with 1N HCl to pH 3 reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 purification Concentrate organic layer and crystallize from Ethyl Acetate/Petroleum Ether workup2->purification product This compound purification->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Quinazolinone-based PI3K Inhibitor Inhibitor->PI3K

The Strategic Role of the Boc Protecting Group in the Synthesis of N-Methylated Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in modern drug discovery, offering a pathway to enhanced metabolic stability, improved membrane permeability, and constrained conformational flexibility. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial, albeit challenging, role in the solid-phase peptide synthesis (SPPS) of these modified peptides. This technical guide provides an in-depth analysis of the function of the Boc group in the context of N-methylated amino acids, detailing the synthetic hurdles, quantitative performance metrics, and comprehensive experimental protocols.

Introduction: The Significance of N-Methylation and the Boc Protecting Group

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a key modification for improving the pharmacokinetic properties of therapeutic peptides.[1][2] This alteration provides steric hindrance that can protect against enzymatic degradation and can induce specific secondary structures beneficial for receptor binding.[3][4]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5] Its stability under various conditions and facile removal under mild acidic conditions make it a valuable tool.[6] However, the synthesis of peptides containing N-methylated amino acids using Boc chemistry presents unique challenges, primarily due to the increased steric bulk and reduced nucleophilicity of the secondary amine, which can lead to slower and less efficient coupling reactions.[6][7]

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in the synthesis of N-methylated peptides is the steric hindrance imposed by the N-methyl group. This bulkiness, combined with the electron-donating nature of the methyl group which reduces the nucleophilicity of the secondary amine, makes peptide bond formation more difficult compared to primary amines.[7][8] This often results in incomplete coupling reactions, leading to deletion sequences and a decrease in the overall yield and purity of the target peptide.[8] To overcome these hurdles, specialized coupling reagents and optimized protocols are necessary.[7][9]

Quantitative Analysis of Performance

The efficiency of incorporating Boc-protected N-methylated amino acids is highly dependent on the chosen coupling reagents and reaction conditions. Below are tables summarizing typical quantitative data for key steps in the process.

Table 1: Typical Performance Metrics for Solid-Phase Synthesis of a Peptide Containing a Boc-N-Me-Amino Acid Residue [6]

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin are commonly used.
Coupling Efficiency (Standard Amino Acid)>99%Monitored by the Kaiser test.
Coupling Efficiency (N-Me-Amino Acid)~95-98%Often requires double coupling or optimized reagents. Monitored by tests for secondary amines (e.g., Chloranil, Isatin).
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and the number of N-methylated residues.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield10 - 30%Highly sequence-dependent.

Table 2: Comparative Performance of Common Coupling Reagents for N-Methylated Amino Acids [7]

Coupling ReagentActivation MethodRelative Efficiency for N-Me-Amino AcidsRacemization RiskNotes
Uronium/Aminium Salts
HATU/HBTUForms HOBt/HOAt active esterHighLow to ModerateHATU is generally more effective than HBTU for sterically hindered couplings.
Phosphonium Salts
PyBOP/PyAOPForms HOBt/HOAt active esterHighLowPyAOP is often preferred for difficult couplings.
PyBrOPForms acyl bromideVery HighModerateHighly reactive, but can increase the risk of racemization.
Other
DCC/DIC with HOBt/HOAtForms active esterModerateLowA classic method, but can be less efficient for N-methylated residues.

Experimental Protocols

Synthesis of Boc-N-Methyl-Amino Acids

A common method for the N-methylation of a Boc-protected amino acid involves the use of sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (THF).[10]

Materials:

  • Boc-protected amino acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (or deuterated methyl iodide for isotopic labeling)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dry a round-bottom flask containing a stir bar in an oven and cool under an inert atmosphere (e.g., argon).

  • Dissolve the Boc-amino acid in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add methyl iodide (a gross excess, typically 5-10 equivalents, is used).[10]

  • Carefully add sodium hydride (5-10 equivalents) in small portions over a few hours, allowing the vigorous bubbling to subside between additions.[10]

  • After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Quench: Carefully quench the excess NaH by the slow, dropwise addition of isopropanol until bubbling ceases, followed by the dropwise addition of water.

  • Workup:

    • Reduce the volume of THF using a rotary evaporator.

    • Transfer the mixture to a separatory funnel using deionized water.

    • Wash the aqueous layer three times with diethyl ether to remove mineral oil.

    • Acidify the aqueous layer to a pH of 1-2 with 1M HCl.

    • Extract the N-Boc-N-methyl-amino acid with three portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the product.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines a manual Boc-SPPS workflow for incorporating a Boc-N-methyl-amino acid.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids

  • Boc-N-methyl-amino acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Reagents for monitoring coupling (e.g., Kaiser test reagents for primary amines, Chloranil or Isatin test reagents for secondary amines)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.[5]

    • Wash the resin with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes, then wash with DMF.

  • Coupling of Standard Amino Acid:

    • Pre-activate the Boc-amino acid (3-4 equivalents) with the coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF.

  • Incorporation of Boc-N-Methyl-Amino Acid:

    • Repeat steps 2 and 3 to deprotect the N-terminus.

    • Pre-activate the Boc-N-methyl-amino acid (3-4 equivalents) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours, or longer if necessary.

    • Monitoring: The Kaiser test will yield a false negative. Use a specific test for secondary amines:

      • Chloranil Test: A blue or blue-green color on the resin beads indicates an unreacted secondary amine.[8]

      • Isatin Test: A blue color indicates an incomplete coupling.

    • If the coupling is incomplete, repeat the coupling step (double coupling).

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Boc Deprotection: After the final coupling, perform a final deprotection (step 2).

Cleavage and Deprotection of the N-Methylated Peptide from the Resin

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][11]

Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, anisole, thioanisole)

  • Cold diethyl ether

  • Acetic acid solution (e.g., 10% in water)

Procedure (Low-High HF Cleavage):

  • Dry the peptide-resin thoroughly under high vacuum.

  • Low HF Step (for sensitive residues):

    • In a specialized HF cleavage apparatus, treat the resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger (e.g., p-cresol) at 0°C for 2 hours.

    • Remove the HF and DMS under vacuum.

  • High HF Step:

    • Treat the resin with anhydrous HF and a scavenger (e.g., anisole) at 0°C for 1 hour.

    • Remove the HF under vacuum.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Filter the peptide and wash with more cold ether.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin with an aqueous acetic acid solution.

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

Visualization of Key Processes

General Workflow for Boc-SPPS of N-Methylated Peptides

SPPS_Workflow start Start: C-terminal Amino Acid on Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Coupling: Pre-activated Boc-AA + Resin neutralization->coupling wash1 Wash (DMF) coupling->wash1 monitoring Monitoring wash1->monitoring kaiser Kaiser Test (Primary Amine) monitoring->kaiser Standard AA chloranil Chloranil/Isatin Test (Secondary Amine) monitoring->chloranil N-Me AA incomplete Incomplete kaiser->incomplete Positive (Blue) complete Complete kaiser->complete Negative (Yellow) chloranil->incomplete Positive (Blue) chloranil->complete Negative (Yellow) recouple Recouple incomplete->recouple complete->deprotection Continue Chain Elongation final_deprotection Final Boc Deprotection complete->final_deprotection Final Amino Acid recouple->coupling cleavage Cleavage from Resin (e.g., HF) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end N-Methylated Peptide purification->end

Boc-SPPS cycle for incorporating N-methylated amino acids.
Boc Protection and Deprotection Cycle

Boc_Cycle Boc_Protected Boc-NH-R Boc-Protected Amine Deprotection Deprotection (Strong Acid, e.g., TFA) Boc_Protected->Deprotection Free_Amine H2N-R Free Amine Deprotection->Free_Amine Protection Protection (Boc)2O, Base Free_Amine->Protection Protection->Boc_Protected

The cycle of Boc protection and deprotection of an amine.

Conclusion

The use of the Boc protecting group in the synthesis of N-methylated peptides is a powerful, yet demanding, technique. The inherent challenges of reduced reactivity and steric hindrance necessitate a strategic approach, including the use of highly efficient coupling reagents, rigorous monitoring of reaction completion, and optimized deprotection and cleavage protocols. By understanding the nuances of Boc chemistry in this specialized context, researchers and drug development professionals can successfully synthesize these valuable modified peptides, paving the way for the next generation of peptide-based therapeutics with enhanced "drug-like" properties.

References

Methodological & Application

Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a valuable building block in organic synthesis and medicinal chemistry. The procedure involves the protection of the secondary amine of 2-(methylamino)benzoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and related fields.

Introduction

This compound, also known as N-Boc-N-methylanthranilic acid, is a key intermediate in the synthesis of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Chemical Reaction Scheme

The synthesis proceeds via the reaction of 2-(methylamino)benzoic acid with di-tert-butyl dicarbonate in the presence of a base, as depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of aminobenzoic acids.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(Methylamino)benzoic acidReagentSigma-Aldrich
Di-tert-butyl dicarbonate (Boc anhydride)ReagentSigma-Aldrich
Sodium carbonate (Na2CO3)AnhydrousFisher Scientific
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Hydrochloric acid (HCl)2 N solutionVWR
Anhydrous sodium sulfate (Na2SO4)ACS GradeVWR
Deionized water------

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-(methylamino)benzoic acid (1.0 eq) in a 5% w/v aqueous solution of sodium carbonate (Na2CO3).

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in tetrahydrofuran (THF).

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 12 hours.

  • Workup - Solvent Removal: After 12 hours, remove the THF from the reaction mixture using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 2 N HCl. A precipitate should form.

  • Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if required.

Data Presentation

Table 1: Reagent Quantities (for a 10 mmol scale reaction)

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
2-(Methylamino)benzoic acid151.1610.01.51---1.0
Di-tert-butyl dicarbonate218.2512.02.62---1.2
Sodium carbonate105.99---(in 5% w/v solution)------
Tetrahydrofuran---------(as required for dissolution)---
2 N Hydrochloric acid---------(as required for acidification)---

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time12 hours
Expected Yield>90%[1]
Appearance of ProductOff-white to white solid

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve 2-(methylamino)benzoic acid in aq. Na2CO3 start->dissolve add_boc Add Boc anhydride in THF dissolve->add_boc react Stir at RT for 12h add_boc->react remove_thf Remove THF (Rotovap) react->remove_thf acidify Acidify with 2N HCl to pH 2-3 remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate purify Purification (Optional) dry_concentrate->purify end Final Product purify->end

References

Application Notes and Protocols for the Use of N-Boc-N-methylanthranilic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids and sterically hindered building blocks, such as N-Boc-N-methylanthranilic acid, into peptide sequences is a key strategy in medicinal chemistry. This modification can impart favorable pharmacological properties, including enhanced metabolic stability, increased cell permeability, and constrained conformational flexibility, which can lead to improved target affinity and selectivity. However, the synthesis of peptides containing these residues presents significant challenges due to the reduced nucleophilicity of the secondary amine and increased steric hindrance, often resulting in low coupling yields and incomplete reactions.

These application notes provide a comprehensive guide for the successful incorporation of N-Boc-N-methylanthranilic acid into peptide sequences using solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, cleavage, and purification are provided, along with a discussion of the critical parameters and potential challenges.

Key Applications

The use of N-Boc-N-methylanthranilic acid in SPPS is particularly valuable for:

  • Improving Pharmacokinetic Properties: The N-methyl group can protect the amide bond from enzymatic degradation, increasing the peptide's half-life in vivo.

  • Enhancing Cell Permeability: The increased lipophilicity imparted by the N-methyl and anthranilic acid moieties can improve the ability of the peptide to cross cell membranes.

  • Inducing Bioactive Conformations: The steric bulk of the residue can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.

  • Developing Novel Peptide Therapeutics: The unique structural features of N-methylanthranilic acid can be exploited to design peptides with novel biological activities.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and N-methylated amino acids. The following table summarizes the expected performance of various common coupling reagents for the acylation of N-Boc-N-methylanthranilic acid.

Coupling ReagentActivating AgentBaseExpected Coupling EfficiencyRacemization RiskNotes
HATU HOAtDIPEAHigh LowHighly recommended for sterically hindered and N-methylated residues.[1]
PyAOP N/ADIPEAHigh LowAnother highly effective phosphonium salt-based reagent for difficult couplings.[2]
PyBOP HOBtDIPEAModerate to HighLowGenerally effective, but may be less efficient than HATU or PyAOP for this specific residue.[2][3]
HBTU HOBtDIPEAModerateLowLess effective than HATU for sterically hindered couplings.[1]
DIC/HOBt HOBtN/ALow to ModerateModerateCarbodiimide-based methods are generally less efficient for N-methylated amino acids.

This data is a qualitative summary based on literature for similar sterically hindered and N-methylated amino acids. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual synthesis of a peptide containing N-Boc-N-methylanthranilic acid using a Boc-based strategy on a Merrifield resin.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • N-Boc-protected amino acids

  • N-Boc-N-methylanthranilic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Piperidine (for Fmoc strategy if used)

  • Methanol (MeOH)

  • Diethyl ether (cold)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (HATU/DIPEA) Wash3 Wash (DCM/DMF) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat Repeat Cycle Wash3->Repeat Next Amino Acid Cleavage Cleavage from Resin (HF or TFMSA) Wash3->Cleavage Final Residue

Caption: General workflow for one cycle of Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of N-Boc-N-methylanthranilic Acid:

    • In a separate vial, dissolve N-Boc-N-methylanthranilic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. The extended coupling time is necessary due to steric hindrance.

    • Monitoring the Coupling: Perform a Kaiser test. Note that secondary amines like N-methylanthranilic acid will give a negative (yellow) result. A chloranil or isatin test can be used to monitor the presence of free secondary amines.

    • If the coupling is incomplete, a second coupling can be performed.

  • Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

Protocol 2: Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous HF and TFMSA are extremely corrosive and toxic.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, Thioanisole

  • Cold diethyl ether

  • HF cleavage apparatus (if using HF)

Workflow Diagram:

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Cleavage Cocktail (HF or TFMSA + Scavengers) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Wash Wash with Ether Precipitation->Wash Dry Dry Crude Peptide Wash->Dry Purification Purification (RP-HPLC) Dry->Purification Final Lyophilized Peptide Purification->Final

Caption: Workflow for peptide cleavage and purification.

Procedure (TFMSA Cleavage):

  • Dry the peptide-resin under high vacuum for at least 4 hours.

  • Place the dried resin in a round-bottom flask with a stir bar.

  • Add scavengers (e.g., a mixture of thioanisole and anisole) to the resin.

  • Cool the flask in an ice bath.

  • Slowly add TFMSA to the flask while stirring.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours.

  • Precipitate the peptide by adding the cleavage mixture to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Protocol 3: Purification by RP-HPLC

Peptides containing N-methylated residues, especially aromatic ones, can be more hydrophobic and may exhibit complex chromatographic behavior due to the presence of cis/trans isomers of the N-methylated amide bond.[4] This can result in broadened or multiple peaks on the HPLC chromatogram.

Materials:

  • Crude peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reversed-phase C18 or C8 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient is 5-95% B over 30-60 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1 mL/min for an analytical column, and scaled up for a preparative column.

    • Detection: 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak(s).

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model peptide containing an N-methylated amino acid.

ParameterValueMethod/Conditions
Resin Loading 0.5 mmol/gMerrifield Resin
Coupling Reagent HATU3 eq. HATU, 6 eq. DIPEA
Coupling Time for N-Me-AA 4 hoursRoom Temperature
Crude Peptide Purity 65-80%RP-HPLC at 220 nm
Final Purity after HPLC >95%RP-HPLC at 220 nm
Overall Yield 15-30%Based on initial resin loading

This data is representative and can vary significantly based on the peptide sequence, length, and specific N-methylated residue.

Logical Relationships and Pathways

The following diagram illustrates the decision-making process for troubleshooting a difficult coupling reaction involving N-Boc-N-methylanthranilic acid.

Troubleshooting_Logic Start Difficult Coupling Detected (e.g., positive chloranil test) Recouple Perform a Second Coupling (same conditions) Start->Recouple CheckAgain Re-test for Completion Recouple->CheckAgain Success Coupling Successful (Proceed to next step) CheckAgain->Success Failure Coupling Still Incomplete CheckAgain->Failure ChangeReagent Change Coupling Reagent (e.g., to PyAOP) Failure->ChangeReagent IncreaseTimeTemp Increase Reaction Time and/or Temperature Failure->IncreaseTimeTemp Capping Cap Unreacted Amines (Acetic Anhydride) Failure->Capping If further attempts fail ChangeReagent->Recouple IncreaseTimeTemp->Recouple

Caption: Troubleshooting workflow for difficult couplings.

By following these detailed protocols and considering the provided data and logical workflows, researchers can successfully incorporate N-Boc-N-methylanthranilic acid into their peptide synthesis workflows, enabling the development of novel and potent peptide-based therapeutics.

References

Application Notes and Protocols: 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid, is a valuable bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring a carboxylic acid and a protected secondary amine on an aromatic scaffold, allows for the strategic construction of a variety of nitrogen-containing heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a pathway to N-methylated heterocyclic systems. This application note details the use of this versatile reagent in the synthesis of key heterocyclic cores, such as 4H-3,1-benzoxazin-4-ones and quinazolinones, which are prevalent in many biologically active molecules and pharmaceuticals.

Key Applications

The primary utility of this compound lies in its ability to serve as a precursor to N-methylated heterocyclic systems. The N-methyl moiety can be crucial for modulating the pharmacological properties of a molecule, such as solubility, metabolic stability, and target-binding affinity.

Synthesis of N-Methyl Isatoic Anhydride (1-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione)

N-methyl isatoic anhydride is a key intermediate for the synthesis of various substituted quinazolinones and other heterocyclic compounds. The synthesis from this compound is a two-step process involving the deprotection of the Boc group followed by cyclization.

Diagram of the Synthetic Workflow:

G A This compound B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 C 2-(Methylamino)benzoic acid (N-Methylanthranilic acid) B->C D Cyclization (e.g., Triphosgene, Et3N) C->D Step 2 E N-Methyl Isatoic Anhydride D->E

Caption: Synthetic pathway from N-Boc-N-methylanthranilic acid to N-methyl isatoic anhydride.

Synthesis of 1-Methyl-4-oxo-1,4-dihydroquinazoline Derivatives

Following the formation of N-methyl isatoic anhydride, this intermediate can be readily converted to a variety of N-methylated quinazolinones by reaction with different amines. This approach allows for the introduction of diverse substituents at the 2 and 3-positions of the quinazolinone core.

Diagram of the General Reaction Scheme:

G A N-Methyl Isatoic Anhydride C 1-Methyl-3-R-quinazolin-4(1H)-one A->C B Primary Amine (R-NH2) B->C

Caption: General synthesis of N-methylated quinazolinones from N-methyl isatoic anhydride.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl Isatoic Anhydride

This protocol outlines the two-step synthesis of N-methyl isatoic anhydride from this compound.

Step 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(methylamino)benzoic acid (N-methylanthranilic acid). The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Step 2: Cyclization to N-Methyl Isatoic Anhydride

This procedure is adapted from a method for the synthesis of N-methyl isatoic anhydride from N-methylanthranilic acid.[1]

Materials:

  • 2-(Methylamino)benzoic acid (from Step 1)

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Toluene or Dichloromethane

  • Standard laboratory glassware (ensure oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(methylamino)benzoic acid (1.0 eq) in anhydrous toluene (approx. 15 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq).

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methyl isatoic anhydride. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Product Starting Material Reagents Yield Reference
N-Methyl Isatoic AnhydrideN-Methylanthranilic acidTriphosgene, Et₃NHigh[1]

Data Presentation

The following table summarizes the key transformations and expected outcomes.

Starting Material Product Key Transformation Typical Reagents Expected Yield
This compound2-(Methylamino)benzoic acidBoc DeprotectionTFA, DCM>95%
2-(Methylamino)benzoic acidN-Methyl Isatoic AnhydrideCyclizationTriphosgene, Et₃N80-95%

Conclusion

This compound is a highly effective building block for accessing N-methylated heterocyclic compounds. The straightforward two-step conversion to N-methyl isatoic anhydride provides a versatile intermediate for the synthesis of a wide array of quinazolinones and other related heterocycles. The protocols provided herein offer a reliable foundation for researchers and drug development professionals to utilize this valuable synthetic tool in their discovery and development programs.

References

Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-N-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] N-Boc-N-methylanthranilic acid is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The deprotection of the Boc group from this substrate is a critical step to liberate the secondary amine, N-methylanthranilic acid, for subsequent reactions. This document provides detailed protocols for the acidic cleavage of the Boc group from N-Boc-N-methylanthranilic acid, focusing on the two most common and highly efficient methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent.

Deprotection Methodologies

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[3] The mechanism involves protonation of the carbamate's carbonyl oxygen, which leads to the cleavage of the tert-butyl group as a stable tert-butyl cation.[4][5] This cation can be trapped or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][5]

The most prevalent reagents for this transformation are strong acids such as trifluoroacetic acid and hydrochloric acid.[3][6] The choice between these methods often depends on the presence of other acid-sensitive functional groups in the molecule and the desired form of the final product (free amine vs. salt).

Data Presentation: Comparison of Common Deprotection Protocols

The following table summarizes the typical reaction conditions for the deprotection of N-Boc-N-methylanthranilic acid.

ParameterProtocol 1: Trifluoroacetic AcidProtocol 2: Hydrochloric Acid
Acid Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Typical Yield >95% (as TFA salt)>95% (as HCl salt)
Work-up Evaporation of solvent/TFAPrecipitation/filtration or evaporation
Notes TFA is volatile and corrosive.[7] The product is isolated as a TFA salt.[5]Commercial solutions of HCl in dioxane are convenient.[8] The product precipitates as an HCl salt.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and effective methods for Boc deprotection.[4] It is typically fast and results in high yields.

Materials and Equipment:

  • N-Boc-N-methylanthranilic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (for precipitation, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-methylanthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[9] For example, to 10 mL of the DCM solution, add 2.5 to 10 mL of TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

  • Work-up Option A (Isolation as TFA Salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10][11] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene or DCM (2-3 times).[9] The resulting N-methylanthranilic acid trifluoroacetate salt is often a solid or viscous oil and can be used directly in the next step without further purification.

  • Work-up Option B (Isolation as Free Amine): After concentrating the reaction mixture, dissolve the residue in DCM.[1] Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA and deprotonate the amine.[1][11] Caution: CO₂ evolution will occur.[1] Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free N-methylanthranilic acid.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another widely used protocol, often preferred when TFA might cause side reactions or when isolation of the hydrochloride salt is desired.[8]

Materials and Equipment:

  • N-Boc-N-methylanthranilic acid

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing N-Boc-N-methylanthranilic acid (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1] The substrate can be added directly to the HCl solution or dissolved in a minimal amount of a co-solvent like methanol or DCM if solubility is an issue.[1][8]

  • Reaction: Stir the reaction mixture at room temperature. The deprotected product, N-methylanthranilic acid hydrochloride, will often precipitate out of the solution as a white solid.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

  • Work-up Option A (Isolation by Filtration): If a precipitate has formed, continue stirring for the recommended time to ensure complete reaction. Collect the solid product by filtration. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to obtain the pure N-methylanthranilic acid hydrochloride salt.[1]

  • Work-up Option B (Isolation by Evaporation): If no precipitate forms, or for complete recovery, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.[8] The resulting solid or oil is the hydrochloride salt of the product. Trituration with diethyl ether can be performed to induce solidification and to wash the product.

Visualizations

General Workflow for Acidic Boc Deprotection

Boc_Deprotection_Workflow General Workflow for Acidic Boc Deprotection cluster_start Starting Materials cluster_reaction Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product start_material N-Boc-N-methylanthranilic acid in Anhydrous Solvent (e.g., DCM) reaction Reaction Mixture (Stir at 0°C to RT) start_material->reaction + Strong Acid (TFA or HCl) evaporation Solvent Evaporation reaction->evaporation After Reaction Completion neutralization Neutralization (e.g., NaHCO₃) & Extraction evaporation->neutralization Optional Step product_salt Amine Salt (TFA or HCl salt) evaporation->product_salt Direct Isolation product_free Free Amine (N-methylanthranilic acid) neutralization->product_free Isolation

Caption: Workflow for Boc deprotection using strong acids.

Reaction Scheme

References

Application Notes and Protocols for Amide Bond Coupling Reactions with 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials. 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable building block in drug discovery, offering a scaffold that can be readily functionalized. The presence of the Boc-protected N-methylamino group and a carboxylic acid on the same aromatic ring allows for the strategic introduction of molecular diversity.

These application notes provide detailed protocols for the coupling of this compound with various amines using common and efficient coupling reagents. The information is intended to guide researchers in selecting the appropriate reaction conditions and achieving optimal yields and purity in their synthetic endeavors.

Core Concepts in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and generally results in low yields. To facilitate this transformation under milder conditions, the carboxylic acid is typically "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions like racemization.

  • Phosphonium Salts: Including (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents are known for their high reactivity.

  • Uronium/Aminium Salts: Such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These are among the most effective and widely used coupling reagents, particularly for challenging couplings.

The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the outcome of the reaction.

Data Presentation: Comparative Yields

While specific quantitative data for the coupling of this compound is not extensively available in the public domain, the following table provides representative yields for the amide coupling of benzoic acid with various amines using different coupling reagents. This data serves as a useful starting point for reaction optimization.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
Benzoic AcidBenzylamineEDC/HOBtDIPEADMF12RT85-95
Benzoic AcidAnilineHATUDIPEADMF4RT80-90
Benzoic AcidN-MethylbenzylaminePyBOPDIPEADCM16RT75-85
Benzoic AcidMorpholineT3PPyridineTHF6RT88-96

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each new transformation.

Experimental Protocols

Herein are detailed protocols for common amide bond coupling reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, cost-effective method for a broad range of substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient, especially for sterically hindered amines or acids, and often results in shorter reaction times.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Scheme and Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products Carboxylic_Acid This compound Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Byproducts Byproducts Coupling->Byproducts Purification Chromatography Workup->Purification Amide_Product Amide Product Purification->Amide_Product Reagent_Selection Start Start: Amide Synthesis Steric_Hindrance Sterically Hindered Substrates? Start->Steric_Hindrance Cost_Sensitivity Cost Sensitive? Steric_Hindrance->Cost_Sensitivity No HATU_PyBOP Use HATU or PyBOP Steric_Hindrance->HATU_PyBOP Yes High_Reactivity_Needed High Reactivity Needed? Cost_Sensitivity->High_Reactivity_Needed No EDC_HOBt Use EDC/HOBt Cost_Sensitivity->EDC_HOBt Yes High_Reactivity_Needed->HATU_PyBOP Yes Consider_T3P Consider T3P or other reagents High_Reactivity_Needed->Consider_T3P No Amide_Coupling_Cascade Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate (O-Acylisourea or Active Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Amide_Bond Amide Bond Formation Activated_Ester->Amide_Bond Nucleophilic Attack Amine Amine Amine->Amide_Bond Product Final Amide Product Amide_Bond->Product

Application Notes and Protocols for the Large-Scale Production and Purification of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the large-scale synthesis and purification of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key intermediate in pharmaceutical synthesis. The following sections outline a representative production process, purification strategies, and relevant data.

Overview and Applications

This compound, also known as N-Boc-N-methylanthranilic acid, is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group enhances the stability and controls the reactivity of the amino group during synthetic processes, making it a crucial component in multi-step syntheses of complex molecules. Its applications extend to the development of various therapeutic agents.

Large-Scale Synthesis Protocol

The following protocol describes a representative method for the gram- to kilogram-scale synthesis of this compound from 2-(methylamino)benzoic acid. This procedure is based on established methods for the Boc protection of amines.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Typical PurityNotes
2-(Methylamino)benzoic acid151.16>98%Starting material.
Di-tert-butyl dicarbonate (Boc)₂O218.25>97%Boc-protecting agent.
Sodium Bicarbonate (NaHCO₃)84.01>99%Base.
Tetrahydrofuran (THF)72.11AnhydrousReaction solvent.
Water18.02DeionizedCo-solvent and for work-up.
Ethyl Acetate88.11Reagent GradeExtraction solvent.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularDrying agent.
Hydrochloric Acid (HCl)36.461 M solutionFor acidification during work-up.

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control (heating/cooling mantle), and inert gas inlet.

  • Addition funnel.

  • Large separatory funnel for extraction.

  • Rotary evaporator for solvent removal.

  • Vacuum oven for drying.

Experimental Protocol:

  • Charging the Reactor: In a clean and dry reaction vessel, charge 2-(methylamino)benzoic acid (1.0 eq).

  • Dissolution: Add a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 1:1 v/v ratio) to the reactor. Stir the mixture until the starting material is fully dissolved.

  • Base Addition: Add sodium bicarbonate (1.5-2.0 eq) to the reaction mixture. Stir until the base is well-dispersed.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of THF and add it to the reaction mixture dropwise via an addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 20-25°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water.

    • Remove the THF from the mixture using a rotary evaporator.

    • Wash the aqueous layer with a non-polar solvent like hexanes to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1 M HCl solution. The product should precipitate as a solid.

    • Extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocols

The choice of purification method depends on the required purity of the final product. For large-scale production, crystallization is often the most efficient and economical method.

Protocol 3.1: Crystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, toluene).

  • Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 3.2: Flash Chromatography (for smaller scale or higher purity requirements)

  • Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent.

  • Column Packing: Prepare a silica gel column with an appropriate diameter and length for the amount of material to be purified.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for Boc-Protection

ParameterValueReference/Notes
ScaleLab-scale (grams)Based on analogous reactions.
Starting Material2-(methylamino)benzoic acid-
Reagents(Boc)₂O, NaHCO₃-
SolventTHF/Water-
Reaction Time4-12 hoursMonitored by TLC/HPLC.
Yield85-95%Expected range for similar protections.
Purity (crude)>90%Dependent on reaction completion.
Purity (after crystallization)>98%-

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge Reactor: 2-(methylamino)benzoic acid B 2. Dissolve in THF/Water A->B C 3. Add NaHCO₃ B->C D 4. Add (Boc)₂O Solution C->D E 5. Reaction Monitoring (TLC/HPLC) D->E F 6. Quench with Water E->F Reaction Complete G 7. Remove THF F->G H 8. Acidify with HCl G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry and Concentrate I->J K 11. Crystallization or Flash Chromatography J->K Crude Product L 12. Isolate and Dry Final Product K->L

Caption: Experimental workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship of Components in Synthesis

Logical_Relationship cluster_reactants Reactants SM 2-(methylamino)benzoic acid (Starting Material) Product This compound (Final Product) SM->Product Boc Protection Boc Di-tert-butyl dicarbonate (Protecting Agent) Boc->Product Base Sodium Bicarbonate (Base) Base->Product Solvent THF/Water (Solvent) Solvent->Product

Caption: Logical relationship of reactants leading to the final product.

Application Note: A Robust Protocol for the N-Methylation of 2-(tert-Butoxycarbonylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-methylation of amino acids and their derivatives is a critical transformation in medicinal chemistry and peptide science. The introduction of a methyl group to an amide nitrogen can significantly alter the parent molecule's pharmacological properties, including metabolic stability, conformational rigidity, and binding affinity. This document provides a detailed experimental procedure for the N-methylation of 2-(tert-Butoxycarbonylamino)benzoic acid, a valuable building block in synthesizing various biologically active compounds. The protocol described herein utilizes a common and effective method employing sodium hydride as a base and methyl iodide as the methylating agent.

Reaction Scheme

Figure 1: General reaction scheme for the N-methylation of 2-(tert-Butoxycarbonylamino)benzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.[1]

Materials:

  • 2-(tert-Butoxycarbonylamino)benzoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-(tert-Butoxycarbonylamino)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a mixture of anhydrous THF and anhydrous DMF (e.g., a 9:1 v/v ratio).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.

Data Presentation

The following table summarizes the key quantitative data for this experimental protocol.

ParameterValue
Reactants
Starting Material2-(tert-Butoxycarbonylamino)benzoic acid
BaseSodium Hydride (60% in oil)
Methylating AgentMethyl Iodide
Stoichiometry
Starting Material1.0 eq
Sodium Hydride1.2 eq
Methyl Iodide1.5 eq
Reaction Conditions
SolventAnhydrous THF:DMF (9:1)
Deprotonation Temperature0 °C
Methylation Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Work-up & Purification
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventEthyl Acetate
Purification MethodFlash Column Chromatography (Silica Gel)
Expected Product
Product Name2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
CAS Number141871-02-5
Molecular FormulaC₁₃H₁₇NO₄

Visualizations

Experimental Workflow

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product start_end start_end reagents reagents conditions conditions process process workup workup start Start: Dissolve Starting Material in Anhydrous THF/DMF add_NaH Add Sodium Hydride (1.2 eq) start->add_NaH Inert Atmosphere stir_0C Stir at 0°C for 30 min add_NaH->stir_0C add_MeI Add Methyl Iodide (1.5 eq) stir_0C->add_MeI stir_rt Stir at RT for 2-4h add_MeI->stir_rt quench Quench with sat. NH4Cl stir_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_node End: Pure N-methylated Product purify->end_node

Caption: Workflow for the N-methylation of 2-(tert-Butoxycarbonylamino)benzoic acid.

References

Synthetic Utility of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Combinatorial Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, an N-methylated and Boc-protected anthranilic acid derivative, is a versatile building block in combinatorial chemistry for the synthesis of diverse heterocyclic compound libraries. Its unique structural features—a protected secondary amine and a carboxylic acid on an aromatic scaffold—make it an ideal precursor for generating molecular diversity, particularly in the construction of privileged structures such as benzodiazepines and quinazolinones. The N-methyl group can enhance the pharmacological properties of the final compounds by improving metabolic stability, altering conformational preferences, and increasing cell permeability. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity during multi-step solid-phase synthesis and can be readily removed under acidic conditions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library, a class of compounds with significant therapeutic potential.

Key Applications

The primary application of this compound in combinatorial chemistry is the synthesis of heterocyclic scaffolds, most notably:

  • 1,4-Benzodiazepine-2,5-diones: These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. The incorporation of an N-methyl group at the 1-position can modulate their biological activity.

  • Quinazolinones: This class of compounds exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

The use of solid-phase organic synthesis (SPOS) allows for the rapid generation of large libraries of these compounds for high-throughput screening.

Data Presentation

The following table summarizes representative data for the synthesis of a small, focused library of 1,4-benzodiazepine-2,5-diones using this compound on a solid support. The data is based on typical yields and purities achieved in similar solid-phase syntheses.

EntryR¹ (from α-Amino Ester)R² (from Alkylating Agent)Overall Yield (%)Purity (%) (by HPLC)
1-H (Glycine)-CH₂Ph (Benzyl bromide)75>95
2-CH₃ (Alanine)-CH₂Ph (Benzyl bromide)72>95
3-CH(CH₃)₂ (Valine)-CH₂Ph (Benzyl bromide)68>90
4-H (Glycine)-CH₂CH=CH₂ (Allyl bromide)78>95
5-CH₃ (Alanine)-CH₂CH=CH₂ (Allyl bromide)74>95
6-CH(CH₃)₂ (Valine)-CH₂CH=CH₂ (Allyl bromide)70>90

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

This protocol details the steps for the manual solid-phase synthesis of a library of N-methylated 1,4-benzodiazepine-2,5-diones.

Materials:

  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • α-Amino acid methyl esters (e.g., glycine methyl ester hydrochloride, L-alanine methyl ester hydrochloride)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Alkylating agents (e.g., benzyl bromide, allyl bromide)

  • Anhydrous acetonitrile (MeCN)

Procedure:

Step 1: Immobilization of the Building Block on Solid Support

  • Preparation of the Cesium Salt: Dissolve this compound (2 eq.) in a minimal amount of DMF. Add Cs₂CO₃ (1 eq.) and stir at room temperature for 4 hours. Remove the solvent under reduced pressure.

  • Loading onto Merrifield Resin: Swell Merrifield resin (1 eq.) in DMF for 1 hour. Add the cesium salt of the benzoic acid (1.5 eq.) and a catalytic amount of KI. Heat the mixture at 50°C overnight with gentle agitation.

  • Washing: Wash the resin sequentially with DMF (3x), DMF/H₂O (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

Step 2: Boc Deprotection

  • Swell the resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

Step 3: Coupling of the α-Amino Acid

  • Swell the deprotected resin in DMF.

  • In a separate flask, dissolve the α-amino acid methyl ester hydrochloride (3 eq.) and PyBOP (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate at room temperature for 4 hours.

  • Monitor the reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 4: Saponification of the Methyl Ester

  • Swell the resin in a 3:1 mixture of THF and water.

  • Add LiOH (10 eq.) and agitate the mixture at room temperature for 12 hours.

  • Wash the resin with THF/H₂O (1:1) (3x), THF (3x), and DCM (3x).

Step 5: Intramolecular Cyclization and N-Alkylation

  • Swell the resin in anhydrous DMF.

  • Add the desired alkylating agent (5 eq.) and DIEA (5 eq.).

  • Heat the reaction at 60°C for 24 hours. This step effects both the intramolecular cyclization to form the benzodiazepinedione ring and the alkylation of the second nitrogen.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 6: Cleavage from the Resin

  • Treat the resin with a cleavage cocktail of 95:5 TFA/H₂O for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by preparative HPLC.

Mandatory Visualization

experimental_workflow start Start: Merrifield Resin loading Step 1: Immobilization of 2-((Boc)(Me)amino)benzoic acid start->loading Cs₂CO₃, KI, DMF deprotection Step 2: Boc Deprotection (50% TFA/DCM) loading->deprotection coupling Step 3: α-Amino Acid Coupling (PyBOP, DIEA) deprotection->coupling saponification Step 4: Saponification (LiOH) coupling->saponification cyclization_alkylation Step 5: Cyclization & N-Alkylation saponification->cyclization_alkylation R²-X, DIEA cleavage Step 6: Cleavage (95% TFA/H₂O) cyclization_alkylation->cleavage product Final Product: 1,4-Benzodiazepine-2,5-dione Library cleavage->product

Caption: Solid-phase synthesis workflow for a 1,4-benzodiazepine-2,5-dione library.

logical_relationship building_block 2-((Boc)(Me)amino)benzoic acid solid_support Solid-Phase Synthesis building_block->solid_support library 1,4-Benzodiazepine-2,5-dione Library solid_support->library diversity1 α-Amino Acids (R¹) diversity1->library diversity2 Alkylating Agents (R²) diversity2->library screening High-Throughput Screening library->screening hit_id Hit Identification & Lead Optimization screening->hit_id

Caption: Logical flow from building block to drug discovery via combinatorial synthesis.

Troubleshooting & Optimization

Common side reactions in the synthesis of N-Boc-N-methylanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-Boc-N-methylanthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-Boc-N-methylanthranilic acid?

A1: The most common and direct approach involves a two-step process:

  • Boc Protection: The amino group of N-methylanthranilic acid is protected using di-tert-butyl dicarbonate (Boc)₂O.

  • N-Methylation: Alternatively, N-Boc-anthranilic acid can be N-methylated using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.

Q2: What are the most common side reactions observed during the N-methylation of N-Boc-anthranilic acid?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most prevalent include:

  • Incomplete N-methylation: Residual N-Boc-anthranilic acid is a common impurity if the reaction does not go to completion.

  • Decarboxylation: Anthranilic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures, to yield N-Boc-N-methylaniline.

  • O-Alkylation: The carboxylate intermediate may be methylated at the oxygen atom to form the corresponding methyl ester, N-Boc-N-methylanthranilate.

  • Hydrolysis of the Boc group: Although generally stable in base, the Boc group can be cleaved under harsh basic conditions or if acidic impurities are present during workup.

Q3: How can I minimize the formation of these side products?

A3: Careful control of reaction conditions is crucial:

  • Temperature: Maintain a low temperature (e.g., 0 °C to room temperature) during the N-methylation to minimize decarboxylation and other side reactions.

  • Stoichiometry: Use a slight excess of the methylating agent and base to ensure complete N-methylation of the starting material. However, a large excess may promote side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to avoid prolonged reaction times that could lead to byproduct formation.

  • Purity of Reagents: Ensure that all reagents and solvents are pure and dry, as impurities can lead to undesired side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-Boc-N-methylanthranilic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product - Inactive base (e.g., old sodium hydride).- Insufficient amount of base or methylating agent.- Poor quality of starting material or reagents.- Use fresh, high-quality sodium hydride.- Ensure accurate stoichiometry of reagents.- Purify starting materials if necessary.
Presence of Starting Material (N-Boc-anthranilic acid) in the Final Product - Incomplete reaction.- Insufficient reaction time or temperature.- Increase the reaction time and monitor by TLC.- Add an additional equivalent of base and methylating agent.
Formation of a Significant Amount of N-Boc-N-methylaniline (Decarboxylation Product) - The reaction temperature was too high.- Maintain the reaction temperature at or below room temperature.
Presence of N-Boc-N-methylanthranilate (Methyl Ester) - O-alkylation of the carboxylate.- Ensure complete deprotonation of the carboxylic acid before the addition of the methylating agent.- Use a less reactive methylating agent or different reaction conditions.
Loss of the Boc Protecting Group - Exposure to acidic conditions during workup or purification.- Use of an overly strong base or high temperatures.- Maintain neutral or slightly basic conditions during the workup.- Avoid excessive heat.

Data Presentation: Summary of Common Side Reactions

Side Reaction Byproduct Potential Cause Prevention and Mitigation Purification Method
Incomplete N-methylationN-Boc-anthranilic acidInsufficient base, methylating agent, or reaction time.Use a slight excess of reagents and monitor the reaction to completion.Acid-base extraction or column chromatography.
DecarboxylationN-Boc-N-methylanilineHigh reaction temperature.Maintain low and controlled temperatures.Column chromatography.
O-AlkylationN-Boc-N-methylanthranilateReaction of the carboxylate with the methylating agent.Ensure complete deprotonation of the amine first; consider order of addition of reagents.Column chromatography or fractional distillation (if applicable).
Boc DeprotectionN-methylanthranilic acidAcidic conditions during workup; harsh basic conditions.Maintain pH control during workup; avoid excessive temperatures and strong bases.Acid-base extraction.

Experimental Protocols

N-methylation of N-Boc-anthranilic acid

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-anthranilic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add methyl iodide (2-5 equivalents).

  • Addition of Base: Slowly add sodium hydride (60% dispersion in mineral oil, 2-5 equivalents) portion-wise to the stirred solution. Be cautious as the addition of NaH will cause bubbling (hydrogen gas evolution).

  • Reaction: After the addition of NaH is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding isopropanol, followed by water, at 0 °C.

  • Workup: Acidify the aqueous solution with a suitable acid (e.g., 1 M HCl) to pH ~3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Common Side Reactions N-Boc-anthranilic_acid N-Boc-anthranilic acid Dianion_Intermediate Dianion Intermediate N-Boc-anthranilic_acid->Dianion_Intermediate  NaH, THF Incomplete_Reaction Unreacted Starting Material N-Boc-N-methylanthranilic_acid N-Boc-N-methylanthranilic acid Dianion_Intermediate->N-Boc-N-methylanthranilic_acid  CH3I Decarboxylation_Product N-Boc-N-methylaniline Dianion_Intermediate->Decarboxylation_Product  Heat (Δ) O-Alkylation_Product N-Boc-N-methylanthranilate Dianion_Intermediate->O-Alkylation_Product  CH3I Boc_Deprotection N-methylanthranilic acid N-Boc-N-methylanthranilic_acid->Boc_Deprotection  Acidic Workup

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow Start Low Purity or Yield Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify Starting_Material High Starting Material Content Identify->Starting_Material Starting Material Decarboxylation Decarboxylation Product Present Identify->Decarboxylation Decarboxylation Ester_Impurity Ester Impurity Present Identify->Ester_Impurity O-Alkylation Other Other Impurities Identify->Other Other Action_SM Increase reaction time/reagents Starting_Material->Action_SM Action_Decarb Lower reaction temperature Decarboxylation->Action_Decarb Action_Ester Optimize base/addition order Ester_Impurity->Action_Ester Action_Other Purify via chromatography/extraction Other->Action_Other

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-methylated Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Boc deprotection of N-methylated aromatic amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection in N-methylated aromatic amino acids?

Incomplete Boc deprotection of N-methylated aromatic amino acids is often attributed to a combination of factors:

  • Increased Steric Hindrance: The presence of the N-methyl group, in addition to the bulky Boc group and the aromatic side chain, creates significant steric congestion around the carbamate nitrogen. This hinders the approach of the acid catalyst (typically trifluoroacetic acid - TFA), slowing down the cleavage reaction compared to their non-methylated counterparts.[1][2]

  • Insufficient Acid Strength or Concentration: Standard TFA concentrations may be inadequate for complete deprotection of these sterically hindered residues. The rate of Boc cleavage has a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1][3]

  • Inadequate Reaction Time: Due to the slower reaction kinetics, standard deprotection times (e.g., 30 minutes to 2 hours) may be insufficient for complete removal of the Boc group from N-methylated aromatic amino acids.[3]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): If the resin support does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity peptides.[1]

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can obstruct reagent diffusion and access to the N-terminus.[3]

  • Reagent Quality: The purity of reagents is crucial. TFA is hygroscopic, and the presence of water can diminish its effective acidity.[3]

Q2: How can I detect incomplete Boc deprotection?

Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[3] A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Boc group is still attached.[3]

  • Mass Spectrometry (MS): Analysis of the crude peptide by LC-MS can identify deletion sequences or the presence of the Boc-protected starting material.[3]

  • High-Performance Liquid Chromatography (HPLC): Comparing the HPLC chromatogram of the crude product with the starting material can reveal incomplete deprotection. The appearance of the deprotected product will have a different retention time.[3]

Q3: What are the common side reactions during the Boc deprotection of N-methylated aromatic amino acids?

The primary side reaction of concern is the alkylation of nucleophilic side chains by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[1]

  • Tryptophan: The indole ring of tryptophan is particularly susceptible to modification.

  • Methionine: The thioether in methionine can be alkylated to form S-tert-butylated methionine.[1][4]

  • Tyrosine: The activated aromatic ring of tyrosine can also undergo alkylation.

Troubleshooting Guides

Issue 1: HPLC/LC-MS analysis of the crude peptide shows a significant amount of Boc-protected starting material.

This indicates that the deprotection reaction has not gone to completion. The following troubleshooting steps can be taken:

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Detected step1 Increase TFA Concentration start->step1 Initial Step step2 Prolong Reaction Time step1->step2 If still incomplete end Complete Deprotection step1->end Successful step3 Optimize Solvent System step2->step3 If still incomplete step2->end Successful step4 Consider Alternative Acid step3->step4 If still incomplete step3->end Successful step4->end Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Actions & Protocols:

StrategyRecommended ChangeProtocol
Increase Acid Concentration Increase TFA concentration from the standard 25-50% in DCM to 50-100%.Protocol 1: High TFA Concentration Deprotection 1. Swell the peptide-resin in DCM for 15-30 minutes.2. Treat the resin with a solution of 50-100% TFA in DCM for 30-60 minutes with gentle agitation.3. Drain the deprotection solution.4. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.5. Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.6. Wash the resin again with DCM (3-5 times) before proceeding to the next coupling step.
Prolong Reaction Time Extend the deprotection time from the standard 30-60 minutes to 1-4 hours.[3][5]Follow Protocol 1 , but increase the duration of step 2. Monitor the reaction progress at intervals using the Kaiser test to determine the optimal time.
Optimize Solvent System For SPPS, ensure proper resin swelling. A 55% TFA solution in DCM may improve swelling compared to 100% TFA.[1]Modify Protocol 1 by using a 55% TFA in DCM solution in step 2.
Alternative Deprotection Reagents Use alternative acid reagents such as HCl in an organic solvent (e.g., 4M HCl in dioxane).[][7]Protocol 2: HCl in Dioxane Deprotection 1. Swell the peptide-resin in DCM for 15-30 minutes.2. Treat the resin with a 4M solution of HCl in dioxane for 30-60 minutes with gentle agitation.3. Drain the deprotection solution.4. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.5. Neutralize and wash as described in Protocol 1.
Issue 2: Mass spectrometry reveals side-products corresponding to alkylated amino acid residues.

This is a common issue, especially with tryptophan and methionine, due to the generation of the tert-butyl cation during deprotection.

Logical Relationship for Preventing Side Reactions

start Boc Deprotection with TFA tbu_cation Generation of tert-butyl cation (tBu⁺) start->tbu_cation side_reaction Alkylation of Nucleophilic Residues (Trp, Met, Tyr) tbu_cation->side_reaction Leads to trapping Trapping of tBu⁺ tbu_cation->trapping scavenger Addition of Scavengers (e.g., TIS, Thioanisole) scavenger->trapping Action

Caption: Mechanism of preventing side reactions during Boc deprotection.

Recommended Actions & Protocols:

The addition of "scavengers" to the deprotection cocktail is essential to trap the reactive tert-butyl cation.

ScavengerRecommended ConcentrationTarget Residues
Triisopropylsilane (TIS) 1-5% (v/v)Tryptophan, general scavenger
Thioanisole 1-5% (v/v)Tryptophan, Methionine
1,2-Ethanedithiol (EDT) 1-2.5% (v/v)Tryptophan
Water 1-5% (v/v)General scavenger

Protocol 3: Deprotection with a Scavenger Cocktail

A commonly used cleavage and deprotection cocktail for peptides containing sensitive residues is Reagent K.

Reagent K Composition:

ComponentPercentage (v/v)
Trifluoroacetic Acid (TFA)82.5%
Water5%
Phenol5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • Swell the dried peptide-resin in a round-bottom flask.

  • Add the appropriate cleavage cocktail (e.g., Reagent K) to the peptide-resin. A general rule is to use 5-10 mL of cocktail per gram of resin.

  • Allow the reaction to proceed for 1-4 hours at room temperature with occasional mixing.

  • Filter the resin and wash it with fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold ether to remove residual scavengers and by-products.

  • Dry the peptide under vacuum.

References

Technical Support Center: Purification of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction during synthesis.- Monitor the reaction progress using TLC or LC-MS to ensure completion.
- Product loss during aqueous workup.- Ensure the pH is correctly adjusted to precipitate the product before extraction. - Perform multiple extractions with a suitable organic solvent like ethyl acetate.
- Inefficient crystallization.- Screen various solvent systems for recrystallization. - Consider slow evaporation or anti-solvent addition to improve crystal formation.
- Co-elution with impurities during column chromatography.- Optimize the mobile phase for better separation. A gradient elution may be necessary.[1]
Product Contaminated with Starting Material (2-(Methylamino)benzoic acid) - Incomplete Boc-protection reaction.- Ensure an adequate excess of di-tert-butyl dicarbonate ((Boc)₂O) is used. - The unreacted starting material can be removed by an acidic wash (e.g., dilute HCl) during workup, as the starting amine will be protonated and move to the aqueous layer, while the Boc-protected product remains in the organic layer.
Oily Product Instead of a Solid - Presence of residual solvents.- Dry the product under high vacuum for an extended period.
- Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting crystallization.
- The product may be an amorphous solid or a low-melting solid.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Difficulty in Removing Boc-Anhydride Related Impurities - Excess (Boc)₂O and its byproducts.- After the reaction, quenching with a mild base like sodium bicarbonate solution can help hydrolyze excess (Boc)₂O. - These impurities are often less polar and can be separated by column chromatography.
Streaking or Poor Separation on TLC/Column Chromatography - The compound is acidic and interacts strongly with silica gel.- Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.
- Overloading the column or TLC plate.- Reduce the amount of sample applied.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted 2-(methylamino)benzoic acid, di-tert-butyl dicarbonate, and byproducts from the decomposition of the Boc anhydride. If the starting material was not pure, related isomers or other substituted benzoic acids might also be present.

Q2: What is the best method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. A combination of an aqueous workup, followed by either crystallization or column chromatography, is typically effective. For high purity requirements, both chromatography and subsequent crystallization may be necessary.

Q3: Can I use an amine base like triethylamine during the Boc-protection step?

A3: It is generally recommended to use an inorganic base such as sodium bicarbonate or sodium carbonate. Amine bases can be difficult to remove during purification and may lead to side reactions.

Q4: My purified product shows a broad melting point range. What could be the issue?

A4: A broad melting point range usually indicates the presence of impurities or that the product is in an amorphous state. Further purification by recrystallization or chromatography is recommended.

Data Presentation

Qualitative Solubility Data

The following table provides a qualitative overview of the expected solubility of this compound in common laboratory solvents. This is based on general principles for Boc-protected amino acids and the known solubility of benzoic acid.[2][3]

Solvent Solubility Notes
WaterInsolubleThe carboxylic acid group provides some polarity, but the Boc group and the aromatic ring make it largely hydrophobic.
Methanol, EthanolSolubleThe compound is expected to be soluble in polar protic solvents.
Acetone, Ethyl AcetateSolubleGood solubility is expected in these polar aprotic solvents.
Dichloromethane (DCM)SolubleExpected to be soluble.
Diethyl EtherModerately Soluble
Hexane, HeptaneInsolubleThe compound is too polar to dissolve in nonpolar aliphatic hydrocarbons.
TolueneSparingly Soluble
Dimethyl Sulfoxide (DMSO)Very Soluble
Dimethylformamide (DMF)Very Soluble

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or ethanol).

  • Induce Crystallization: Add a poor solvent (anti-solvent) in which the compound is insoluble (e.g., hexane or heptane) dropwise until the solution becomes cloudy.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.[4][5]

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow start Crude Product workup Aqueous Workup (Acid/Base Extraction) start->workup chromatography Column Chromatography workup->chromatography Oily or Multiple Spots on TLC crystallization Crystallization workup->crystallization Relatively Clean Solid chromatography->crystallization For highest purity analysis Purity Analysis (TLC, LC-MS, NMR) chromatography->analysis crystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed Troubleshooting_Logic start Impure Product After Initial Purification check_impurities Identify Impurities (e.g., TLC, NMR) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_byproduct Side-Reaction Byproducts? is_starting_material->is_byproduct No acidic_wash Perform Acidic Wash is_starting_material->acidic_wash Yes is_oily Product is Oily? is_byproduct->is_oily No optimize_chromatography Optimize Chromatography (Solvent Gradient, Different Stationary Phase) is_byproduct->optimize_chromatography Yes recrystallize Recrystallize from Different Solvent System is_oily->recrystallize No high_vacuum Dry Under High Vacuum is_oily->high_vacuum Yes acidic_wash->is_byproduct optimize_chromatography->is_oily high_vacuum->recrystallize

References

Strategies to overcome the low reactivity of N-Boc-N-methylanthranilic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-Boc-N-methylanthranilic acid in coupling reactions. Due to significant steric hindrance and electronic effects, this substrate often exhibits low reactivity, leading to challenges in achieving high yields and purity. This guide is intended for researchers, scientists, and drug development professionals to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-N-methylanthranilic acid considered a "difficult" substrate in coupling reactions?

A1: The low reactivity of N-Boc-N-methylanthranilic acid stems from a combination of steric and electronic factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, combined with the adjacent N-methyl group, physically obstructs the approach of the amine nucleophile to the activated carboxylic acid.[1][2]

  • Reduced Nucleophilicity of the Amine Partner: When coupling this acid to another sterically hindered amine, the nucleophilicity of the amine is also diminished, further slowing down the reaction.[3]

  • Electronic Effects: The anthranilic acid scaffold itself can influence the reactivity of the carboxyl group.

Q2: My coupling reaction with N-Boc-N-methylanthranilic acid has a very low yield. What are the most common causes?

A2: Low yields are the most common issue and can typically be attributed to:

  • Insufficiently Potent Coupling Reagent: Standard coupling reagents like DCC or EDC alone are often not strong enough to overcome the high activation energy barrier presented by this sterically hindered substrate.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time are critical and may require careful optimization for this challenging coupling.

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to poor solvation and reduced accessibility of the reactive sites.[1][3]

  • Side Reactions: The formation of by-products, such as N-acylurea with carbodiimide reagents, can consume the starting material and complicate purification.

Q3: Which coupling reagents are recommended for N-Boc-N-methylanthranilic acid?

A3: For sterically hindered substrates like N-Boc-N-methylanthranilic acid, more powerful onium-salt-based reagents are generally the preferred choice.[3]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1][4][5] HATU is often considered superior for many difficult couplings.[3][6] COMU is a newer generation reagent with comparable efficiency to HATU and offers advantages in safety and easier purification.[4][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[4][5] PyBrOP has been shown to be particularly useful for coupling N-methylated amino acids.[8]

  • Carbodiimides with Additives: While less potent, carbodiimides like DIC or EDC can be used, but almost always require an additive such as HOBt or, more effectively, HOAt or Oxyma to enhance reactivity and suppress racemization.[4][9]

Q4: How can I monitor the progress of a coupling reaction with a secondary amine like N-Boc-N-methylanthranilic acid?

A4: The widely used Kaiser test (ninhydrin test) is unreliable for secondary amines and will give a false-negative or ambiguous result (e.g., a reddish-brown color instead of the characteristic dark blue).[10] Alternative qualitative tests are necessary:

  • Chloranil Test: Highly sensitive for secondary amines, producing a blue or blue-green color in the presence of unreacted amine.[10]

  • Isatin Test: Also suitable for secondary amines, with a blue color indicating an incomplete reaction.[10]

  • Bromophenol Blue (BPB) Test: An acid-base indicator test where a blue or green color signifies an incomplete reaction, and a yellow color suggests completion.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of N-Boc-N-methylanthranilic acid.

Problem 1: Low to No Product Formation

Caption: Troubleshooting workflow for low-yield coupling reactions.

Problem 2: Significant Side Product Formation / Racemization

Caption: Troubleshooting guide for minimizing side reactions.

Data Presentation

Table 1: Representative Comparison of Coupling Reagent Efficiency for Sterically Hindered N-Methylated Amino Acids

The following data is based on studies of model peptides containing sterically hindered N-methylated residues and serves as a general guide. Actual yields for N-Boc-N-methylanthranilic acid may vary.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Uronium/Aminium Salt>95Very FastHighly efficient for hindered couplings; often the first choice for difficult cases.[8]
HBTU Uronium/Aminium Salt90-95FastA reliable and cost-effective option, though sometimes less effective than HATU for the most challenging couplings.[8]
PyBrOP Phosphonium Salt>90FastParticularly effective for N-methylated residues where other reagents may be less successful.[8]
COMU Uronium/Aminium Salt>95Very FastA modern, highly efficient reagent with non-explosive and more soluble by-products.[4][7]
DIC/HOAt Carbodiimide/Additive85-95ModerateA strong combination, superior to DIC/HOBt for hindered couplings.[4]
DIC/Oxyma Carbodiimide/Additive85-95ModerateOxyma is an excellent alternative to HOBt/HOAt, offering high efficiency and safety.[4]
Acyl Fluoride (TFFH) Halogenating AgentVariableFastCan be very effective for extremely hindered systems by forming a small, highly reactive intermediate.[1][11]

Experimental Protocols

Protocol 1: General Procedure for High-Yield Coupling using HATU

This protocol provides a robust starting point for the coupling of N-Boc-N-methylanthranilic acid to a primary or secondary amine.

Materials:

  • N-Boc-N-methylanthranilic acid (1.0 eq)

  • Amine component (1.0 - 1.2 eq)

  • HATU (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-N-methylanthranilic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 2-5 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add the amine component (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature. For particularly difficult couplings, the temperature can be raised to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For solid-phase synthesis, a small sample of resin can be cleaved and analyzed, or a qualitative test like the Chloranil test can be performed.[10]

  • Work-up (Solution Phase): Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: General experimental workflow for HATU-mediated coupling.

References

Optimizing reaction conditions for the synthesis of N-Boc-N-methylanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-N-methylanthranilic acid. Our aim is to help you optimize reaction conditions, overcome common experimental hurdles, and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Boc-N-methylanthranilic acid?

A1: The most prevalent and established method is the N-methylation of N-Boc-anthranilic acid. This reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, followed by quenching with an electrophilic methyl source, commonly methyl iodide (MeI), in an aprotic solvent like tetrahydrofuran (THF).[1][2]

Q2: Why is a strong base like sodium hydride necessary?

A2: A strong base is required to deprotonate both the carboxylic acid and the less acidic N-H proton of the carbamate. The resulting dianion is a more potent nucleophile, facilitating the subsequent methylation reaction on the nitrogen atom.[2]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include incomplete reactions, the formation of side products, and difficulties in purifying the final product. A significant issue can be the removal of the unreacted starting material, N-Boc-anthranilic acid, from the desired N-methylated product due to their similar physical properties.[2] Over-methylation to form a quaternary ammonium salt is a potential, though less common, side reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Q5: What are the typical work-up and purification procedures?

A5: The work-up procedure involves carefully quenching the excess sodium hydride with a proton source like isopropyl alcohol, followed by water. The product is then typically extracted into an organic solvent after acidification of the aqueous layer.[2] Purification can be achieved through column chromatography on silica gel or by acid-base extraction to remove acidic impurities.[3] Crystallization can also be employed for final purification.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of N-Boc-N-methylanthranilic acid can be attributed to several factors, from reagent quality to reaction conditions.

Potential Cause Troubleshooting Steps
Inactive Sodium Hydride Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened NaH or wash the NaH with dry hexanes to remove the protective mineral oil and any surface oxidation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor Quality of N-Boc-anthranilic acid Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
Insufficient Deprotonation Use a sufficient excess of sodium hydride (typically 2.5-3.0 equivalents) to ensure complete deprotonation of both the carboxylic acid and the N-H proton. Add the NaH portion-wise and allow for sufficient time for deprotonation to occur, as indicated by the cessation of hydrogen gas evolution.
Low Reaction Temperature While the initial deprotonation is often carried out at 0 °C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stir overnight can drive the methylation to completion.[2]
Inefficient Stirring The reaction mixture can become a thick slurry. Ensure vigorous and efficient stirring to maintain a homogeneous mixture and facilitate the reaction.
Problem 2: Presence of Impurities in the Final Product

The presence of impurities can complicate purification and affect the quality of the final product.

Impurity Likely Source Recommended Removal Method
N-Boc-anthranilic acid (Starting Material) Incomplete reaction.Column chromatography on silica gel. Acid-base extraction can also be effective; the desired product is less acidic than the starting material.
Over-methylated Product (Quaternary Salt) Use of a large excess of methyl iodide or prolonged reaction times at elevated temperatures.This impurity is highly polar and can often be removed by an aqueous wash during work-up.
Byproducts from Base-Induced Decomposition Reaction of the base with the solvent or starting material at elevated temperatures.Maintain a low reaction temperature during the addition of the base. Purify the final product by column chromatography or crystallization.

Experimental Protocols

Synthesis of N-Boc-anthranilic acid

This is a common precursor for the main reaction.

Materials:

  • Anthranilic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve anthranilic acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate dissolved in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-anthranilic acid.

Synthesis of N-Boc-N-methylanthranilic acid

Materials:

  • N-Boc-anthranilic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure: [2]

  • To a solution of N-Boc-anthranilic acid (1.0 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (2.5 eq.) portion-wise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropyl alcohol, followed by water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction N-Methylation Reaction cluster_workup Work-up & Purification cluster_product Final Product N-Boc-anthranilic acid N-Boc-anthranilic acid Deprotonation Deprotonation N-Boc-anthranilic acid->Deprotonation 1. NaH, THF, 0 °C Methylation Methylation Deprotonation->Methylation 2. MeI, 0 °C to RT Quenching Quenching Methylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification N-Boc-N-methylanthranilic acid N-Boc-N-methylanthranilic acid Purification->N-Boc-N-methylanthranilic acid troubleshooting_low_yield Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Work-up/Purification Work-up/Purification Low Yield->Work-up/Purification Inactive NaH Inactive NaH Reagent Quality->Inactive NaH Impure Starting Material Impure Starting Material Reagent Quality->Impure Starting Material Insufficient Deprotonation Insufficient Deprotonation Reaction Conditions->Insufficient Deprotonation Low Temperature/Time Low Temperature/Time Reaction Conditions->Low Temperature/Time Product Loss during Extraction Product Loss during Extraction Work-up/Purification->Product Loss during Extraction

References

Technical Support Center: Preventing Racemization in N-Boc-N-methylanthranilic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent racemization during coupling reactions with N-Boc-N-methylanthranilic acid, ensuring the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with N-Boc-N-methylanthranilic acid?

A1: Racemization is the process where a single, pure enantiomer of a chiral molecule is converted into a mixture of both enantiomers (in this case, leading to diastereomers in the final product).[1] In the context of coupling reactions, the chiral center of an amino acid can lose its stereochemical integrity during the activation of the carboxylic acid for amide bond formation. N-Boc-N-methylanthranilic acid, like other N-methylated amino acids, is particularly susceptible to racemization. This is due to the steric hindrance from the N-methyl group, which can slow down the desired coupling reaction, prolonging the lifetime of the highly reactive and racemization-prone activated intermediate.[2] The presence of the undesired diastereomer can significantly impact the biological activity, efficacy, and safety of the final product.

Q2: What is the primary mechanism of racemization for N-protected, N-methylated amino acids?

A2: The predominant pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The process is as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group intramolecularly cyclizes to form the oxazolone.

  • Proton Abstraction: The proton on the alpha-carbon of the oxazolone is highly acidic and can be easily removed by a base in the reaction mixture.

  • Loss of Chirality: This deprotonation forms a planar, achiral enolate intermediate.

  • Non-Stereospecific Attack: The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of the desired and undesired stereoisomers in the final product.[2]

A secondary, less common pathway is the direct enolization of the activated amino acid by a strong base.[2]

Q3: Which experimental factors have the most significant impact on racemization?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount.

  • Base: The strength, concentration, and steric hindrance of the base used for the reaction are crucial.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.

  • Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine can impact the extent of racemization.

Troubleshooting Guide

This guide addresses the common issue of high racemization levels observed during the coupling of N-Boc-N-methylanthranilic acid.

Issue: High levels of the undesired diastereomer detected in the product.

High levels of the undesired diastereomer can compromise the biological activity and purity of the final peptide. The following workflow can help troubleshoot and minimize this issue.

Click to view Troubleshooting Workflow Diagram

G cluster_reagent Reagent Optimization cluster_base Base & Conditions cluster_protocol Protocol Refinement start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base protocol Step 3: Refine Coupling Protocol base->protocol end Racemization Minimized protocol->end carbodiimide Using Carbodiimide (e.g., DIC, EDC)? add_additive Add HOAt or OxymaPure. (Superior to HOBt) carbodiimide->add_additive Yes switch_reagent Switch to Phosphonium (PyAOP, PyBOP) or Uronium/Aminium (HATU, HBTU) reagent. carbodiimide->switch_reagent No / Still high add_additive->base switch_reagent->base base_type Using strong, non-hindered base (e.g., DIPEA, TEA)? switch_base Switch to weaker, hindered base (NMM or 2,4,6-Collidine). base_type->switch_base Yes temp High Temperature? base_type->temp No switch_base->temp temp->protocol No lower_temp Perform reaction at 0°C, allowing slow warming if necessary. temp->lower_temp Yes lower_temp->protocol preactivation Long pre-activation time? preactivation->end No minimize_preactivation Minimize pre-activation time (1-5 minutes) or add base last. preactivation->minimize_preactivation Yes minimize_preactivation->end

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Steps:

Step 1: Evaluate Coupling Reagent and Additive

The choice of coupling reagent is critical. For sterically hindered N-methylated amino acids, onium salts are generally preferred over carbodiimides.

  • If using a carbodiimide (e.g., DIC, EDC): The addition of a racemization-suppressing additive is essential. While HOBt (1-hydroxybenzotriazole) is common, HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are significantly more effective at suppressing racemization.[2]

  • For difficult couplings: Switch to a more potent phosphonium-based reagent like PyAOP or PyBOP, or a uronium/aminium reagent like HATU or HBTU.[3] These reagents often lead to faster reaction rates, which can minimize the time the activated intermediate is susceptible to racemization.

Step 2: Assess Base and Reaction Conditions

The base plays a direct role in the proton abstraction step of the racemization mechanism.

  • Base Selection: Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization. It is highly recommended to switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4]

  • Temperature Control: The rate of racemization increases with temperature. Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.

Step 3: Refine Coupling Protocol

The timing of reagent addition can influence the extent of racemization.

  • Pre-activation Time: Minimize the time the activated N-Boc-N-methylanthranilic acid exists in solution before the amine is added. A long pre-activation time increases the opportunity for oxazolone formation. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, consider adding the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.

Data Presentation: Impact of Coupling Conditions on Racemization

While specific quantitative data for N-Boc-N-methylanthranilic acid is not extensively available in the literature, the following tables summarize the reported levels of racemization for challenging couplings of other N-protected amino acids, which can serve as a guide for reagent selection. Lower percentages of the undesired diastereomer indicate better preservation of stereochemistry.

Table 1: Effect of Coupling Reagent and Additive on Racemization

N-Protected Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Z-Ala-MeLeu-OHEEDQTEA15%[1]
Boc-Phe-MeAla-OHWSCI-22.8%[5]
Boc-Phe-MeAla-OHBopDIEA13.6%[5]
Boc-Phe-MeAla-OHHATUDIEA9.5%[5]
Boc-Phe-MeAla-OHWSCI/HOBt-19.3%[5]
Boc-Phe-MeAla-OHWSCI/HOAt-1.9%[5]
Boc-Phe-MeAla-OHWSCI/CuCl₂-Not Detected[5]

Table 2: Influence of Base on Racemization during TBTU-mediated Coupling

N-Protected Amino AcidCoupling ReagentBaseDiastereomeric Ratio (L:D)Reference
N-Ac-L-PheTBTUDIPEA38:62[4]
N-Ac-L-PheTBTUPyridine100:0[4]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of N-Boc-N-methylanthranilic Acid

This protocol is designed to minimize racemization during the solution-phase coupling of N-Boc-N-methylanthranilic acid to a chiral amine.

Materials:

  • N-Boc-N-methylanthranilic acid (1.0 eq)

  • Chiral amine (e.g., an amino acid ester hydrochloride) (1.0-1.2 eq)

  • Coupling Reagent (e.g., HATU) (1.1 eq)

  • Additive (if using a carbodiimide, e.g., HOAt or OxymaPure) (1.1 eq)

  • Hindered Base (e.g., NMM or 2,4,6-collidine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-N-methylanthranilic acid (1.0 eq) and the chiral amine (1.0-1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq) to the cooled solution. If using a carbodiimide, add the additive (e.g., HOAt, 1.1 eq) at this stage.

  • Initiation: Add the hindered base (e.g., NMM, 2.5 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Quantification of Diastereomeric Ratio by Chiral HPLC

This protocol provides a general method for analyzing the diastereomeric ratio of the coupling product.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to be used for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of diastereomers. Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for N-protected amino acid derivatives.[6]

    • Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% TFA or ammonium acetate). The exact composition will need to be optimized for the specific product.

    • Detection: Use a UV detector at a wavelength where the product has strong absorbance (e.g., 254 nm).

  • Quantification:

    • Inject the sample onto the chiral HPLC system.

    • The two diastereomers should elute as separate peaks.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of each diastereomer to determine the extent of racemization. The diastereomeric excess (de%) can be calculated as: de% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Click to view Experimental Workflow Diagram

G start Start: Coupling Reaction dissolve 1. Dissolve N-Boc-N-methylanthranilic acid and chiral amine in anhydrous DMF. start->dissolve cool 2. Cool solution to 0°C. dissolve->cool add_reagents 3. Add coupling reagent (e.g., HATU). cool->add_reagents add_base 4. Add hindered base (e.g., NMM) dropwise. add_reagents->add_base react 5. Stir at 0°C, then warm to RT. Monitor by TLC/LC-MS. add_base->react workup 6. Aqueous work-up and extraction. react->workup purify 7. Purify by column chromatography. workup->purify analyze 8. Analyze by Chiral HPLC. purify->analyze quantify 9. Integrate peaks and calculate diastereomeric ratio. analyze->quantify

Caption: Step-by-step workflow for low-racemization coupling and analysis.

References

Managing the stability of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the stability of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under refrigerated conditions, typically between 2°C and 8°C. The container should be tightly sealed to prevent moisture absorption and stored in a dry, well-ventilated area away from direct light.

Q2: I left a container of the compound at room temperature for a short period. Is it still usable?

A2: While short-term exposure to ambient temperatures may not lead to significant degradation, it is crucial to assess the compound's purity before use, especially if it will be used in a sensitive quantitative application. We recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it still meets the required specifications for your experiment.

Q3: I've observed a change in the physical appearance (e.g., color change, clumping) of the solid compound. What could be the cause?

A3: A change in the physical appearance of this compound can indicate potential degradation or moisture uptake. Clumping may suggest hygroscopicity, while a color change could be a sign of chemical decomposition. It is advisable to re-analyze the material to confirm its identity and purity before proceeding with your experiments.

Q4: What are the primary degradation pathways for this compound?

A4: The most common degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1] This hydrolysis reaction yields N-methylanthranilic acid, isobutylene, and carbon dioxide. The presence of strong acids, or even prolonged exposure to milder acidic conditions or moisture, can facilitate this degradation. Other potential degradation pathways under forced conditions can include oxidation of the aromatic ring or photolytic degradation with prolonged exposure to high-intensity light.

Q5: How can I detect degradation in my sample?

A5: Degradation can be effectively monitored by chromatographic techniques such as HPLC or Thin-Layer Chromatography (TLC). In an HPLC analysis, the appearance of a new peak corresponding to the more polar N-methylanthranilic acid and a decrease in the peak area of the parent compound would indicate degradation. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to detect the presence of degradation products by identifying characteristic signals of the cleaved Boc group and the resulting free amine.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions using this compound.

  • Possible Cause 1: Partial degradation of the starting material.

    • Troubleshooting Step: Before starting your reaction, verify the purity of the this compound using HPLC or NMR spectroscopy. Compare the results with the certificate of analysis or a previously established standard.

    • Preventive Measure: Always store the compound under the recommended refrigerated and dry conditions. Use freshly opened containers for critical experiments.

  • Possible Cause 2: Incompatibility with reaction conditions.

    • Troubleshooting Step: Review your reaction protocol for the presence of strong acids or prolonged exposure to acidic conditions, which can cleave the Boc protecting group.[1]

    • Preventive Measure: If acidic conditions are necessary, consider performing the reaction at a lower temperature or for a shorter duration. Alternatively, a different protecting group that is stable to acidic conditions may be more suitable for your synthetic route.

Issue 2: Unexpected side products observed in a reaction.

  • Possible Cause: Formation of N-methylanthranilic acid due to in-situ degradation.

    • Troubleshooting Step: Analyze the side product by LC-MS or NMR to confirm if its molecular weight and spectral data match those of N-methylanthranilic acid.

    • Logical Workflow:

      Start Unexpected Side Product Observed CheckPurity Analyze Starting Material Purity (HPLC/NMR) Start->CheckPurity AnalyzeSideProduct Isolate and Characterize Side Product (LC-MS/NMR) Start->AnalyzeSideProduct CompareToDegradant Compare Data with N-methylanthranilic acid AnalyzeSideProduct->CompareToDegradant Confirmed Side Product is Degradant CompareToDegradant->Confirmed NotConfirmed Side Product is Not Degradant CompareToDegradant->NotConfirmed ModifyConditions Modify Reaction Conditions (e.g., lower temp, anhydrous) Confirmed->ModifyConditions InvestigateOther Investigate Other Reaction Pathways NotConfirmed->InvestigateOther ReRun Re-run Experiment ModifyConditions->ReRun

      Caption: Troubleshooting workflow for identifying unexpected side products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Inject the sample into the HPLC system.

    • Monitor for the appearance of new peaks, particularly an earlier eluting peak corresponding to the more polar degradation product, N-methylanthranilic acid.

    • Quantify the percentage of the parent compound remaining to assess stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability profile of a compound under various stress conditions.[2]

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M HCl and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a 1:1 acetonitrile/water mixture containing 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 60°C for 48 hours.

    • Dissolve a sample of the heat-stressed solid in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC.[3]

    cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

    Caption: Experimental workflow for a forced degradation study.

Data Presentation

Table 1: Hypothetical Forced Degradation Data

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product
0.1 M HCl24 hours60°C15%N-methylanthranilic acid
0.1 M NaOH24 hours60°C< 2%-
3% H₂O₂24 hoursRoom Temp~5%Oxidized species
Solid State48 hours60°C< 1%-
Photolytic--~3%Photodegradants

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on specific experimental conditions.

References

Addressing solubility issues of N-Boc-N-methylanthranilic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues related to N-Boc-N-methylanthranilic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-Boc-N-methylanthranilic acid?

A1: N-Boc-N-methylanthranilic acid is a derivative of anthranilic acid. The introduction of the bulky, non-polar tert-butyloxycarbonyl (Boc) group and the N-methyl group significantly influences its solubility profile compared to the parent molecule, N-methylanthranilic acid. While N-methylanthranilic acid has a documented water solubility of 0.2 mg/mL at 20°C, N-Boc-N-methylanthranilic acid is only slightly soluble in water[1]. It generally exhibits better solubility in common organic solvents used in synthesis.

Q2: Which organic solvents are recommended for dissolving N-Boc-N-methylanthranilic acid?

A2: For Boc-protected amino acids in general, a range of polar aprotic solvents are typically effective. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

For particularly challenging cases, DMSO is a powerful solvent to consider.

Q3: My N-Boc-N-methylanthranilic acid is not dissolving in the recommended solvent. What should I do?

A3: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase Solvent Polarity: If you are using a less polar solvent like DCM, try switching to a more polar aprotic solvent such as DMF, NMP, or DMSO.

  • Use a Co-solvent System: A mixture of solvents can be more effective than a single solvent. A common approach for challenging compounds is to use a mixture of DCM, DMF, and NMP.

  • Apply Gentle Heating: Gently warming the mixture can significantly increase the solubility. However, it is crucial to do this cautiously to avoid potential degradation of the compound. It is advisable to test this on a small scale first.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.

Q4: Can the purity of N-Boc-N-methylanthranilic acid affect its solubility?

A4: Yes, impurities can significantly impact the solubility of your compound. If you are facing unexpected solubility challenges, it is recommended to verify the purity of your N-Boc-N-methylanthranilic acid using appropriate analytical techniques such as NMR or HPLC.

Troubleshooting Guides

Issue 1: Poor Solubility in a Reaction Medium

Problem: N-Boc-N-methylanthranilic acid is not fully dissolving in the chosen reaction solvent, leading to a heterogeneous mixture and potentially impacting reaction kinetics and yield.

Troubleshooting Workflow:

A Initial Observation: Poor Solubility B Option 1: Change Solvent System A->B E Option 2: Modify Physical Conditions A->E C Try a more polar aprotic solvent (DMF, NMP, DMSO) B->C D Use a co-solvent mixture (e.g., DCM/DMF/NMP) B->D H Successful Dissolution C->H D->H F Apply gentle heating (monitor for degradation) E->F G Use sonication to aid dissolution E->G F->H G->H

Caption: A stepwise workflow for troubleshooting poor solubility of N-Boc-N-methylanthranilic acid.

Detailed Actions:

  • Solvent Selection: The choice of solvent is critical. The table below provides a qualitative guide to the solubility of N-Boc-N-methylanthranilic acid in common organic solvents.

  • Temperature Adjustment: Gradually increase the temperature of the reaction mixture while stirring. Monitor for any signs of decomposition (e.g., color change).

  • Co-solvents: If a single solvent is ineffective, introduce a co-solvent. For example, if your reaction is in DCM, adding a portion of DMF or NMP can enhance solubility.

Data Presentation: Qualitative Solubility of N-Boc-N-methylanthranilic acid

SolventAbbreviationPolarityExpected SolubilityNotes
WaterH₂OHighVery LowStated as "slightly soluble"[1].
DichloromethaneDCMMediumModerateA common solvent for many organic reactions.
N,N-DimethylformamideDMFHighHighGenerally a good solvent for Boc-protected amino acids.
N-Methyl-2-pyrrolidoneNMPHighHighOften used for challenging peptide couplings.
Dimethyl sulfoxideDMSOHighVery HighA very strong polar aprotic solvent.

Note: This table is based on general principles for Boc-protected amino acids and qualitative information. Experimental verification is highly recommended.

Issue 2: Precipitation of Starting Material During Reaction

Problem: N-Boc-N-methylanthranilic acid initially dissolves but then precipitates out of the reaction mixture as the reaction proceeds.

Possible Causes and Solutions:

  • Change in Solvent Composition: The reaction may be consuming a solvent or generating a product that reduces the overall solvating power of the medium.

    • Solution: Add a small amount of a stronger co-solvent (e.g., DMSO) to maintain solubility.

  • Temperature Fluctuation: A decrease in temperature can cause the compound to crash out of solution.

    • Solution: Ensure consistent temperature control throughout the reaction.

  • Reaction with Other Components: The starting material may be reacting with another component to form a less soluble salt or complex.

    • Solution: Analyze the precipitate to identify its composition. This may require adjusting the reaction conditions, such as the choice of base or other reagents.

Experimental Protocols

Protocol 1: General Procedure for Dissolving N-Boc-N-methylanthranilic acid for a Coupling Reaction

This protocol provides a general guideline for dissolving N-Boc-N-methylanthranilic acid for use in a typical amide coupling reaction.

Methodology:

  • To a clean, dry reaction vessel, add the required amount of N-Boc-N-methylanthranilic acid.

  • Add the primary reaction solvent (e.g., DMF or NMP) to the vessel. Aim for a concentration that is known to be effective for similar coupling reactions, typically in the range of 0.1 to 0.5 M.

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the solid has not fully dissolved, gently warm the mixture in a water bath to approximately 30-40°C while continuing to stir.

  • Alternatively, or in conjunction with warming, place the vessel in a sonicator bath for 5-10 minutes.

  • Once the N-Boc-N-methylanthranilic acid is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Experimental Workflow Diagram:

A Add N-Boc-N-methylanthranilic acid and solvent to vessel B Stir at room temperature A->B C Is the solid fully dissolved? B->C D Yes C->D Yes E No C->E No G Proceed with reaction D->G F Apply gentle heat and/or sonication E->F F->B

Caption: A workflow for the dissolution of N-Boc-N-methylanthranilic acid for a chemical reaction.

References

Validation & Comparative

A Comparative Guide to the Efficacy of N-Boc vs. Other Protecting Groups for 2-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the secondary amine in 2-(methylamino)benzoic acid is a critical consideration in multi-step organic synthesis. This decision directly impacts reaction yields, purity of intermediates and final products, and the overall efficiency of the synthetic route. This guide provides an objective comparison of the tert-butoxycarbonyl (Boc) protecting group with other commonly employed alternatives—benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl)—for the protection of 2-(methylamino)benzoic acid. The comparison is supported by a summary of experimental data and detailed methodologies to aid researchers in making informed decisions for their specific synthetic challenges.

At a Glance: Comparative Efficacy of Protecting Groups

The following table summarizes the key quantitative parameters for the protection and deprotection of 2-(methylamino)benzoic acid with N-Boc, Cbz, Fmoc, and Tosyl groups. Where direct data for 2-(methylamino)benzoic acid is unavailable, data from structurally similar N-methylated anilines or anthranilic acid derivatives is used as a reasonable approximation.

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., TEA, DIPEA), THF/H₂O, 0 °C to rt>90Acidic (e.g., TFA/DCM, HCl/Dioxane) or Thermal>90
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), THF/H₂O, 0 °C to rt~90[1]Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid>95[2]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Aqueous Dioxane~85-95Base (e.g., 20% Piperidine in DMF)>95
Tosyl p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., Pyridine), CH₂Cl₂>90Reductive (e.g., Na/NH₃) or Strong Acid (HBr/AcOH)Variable

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-(methylamino)benzoic acid for each protecting group are provided below.

N-tert-Butoxycarbonyl (Boc) Group

Protection Protocol:

To a solution of 2-(methylamino)benzoic acid (1.0 eq.) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq.) is added portion-wise.[3] The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.[3] Upon completion, the THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the N-Boc protected product.[3]

Deprotection Protocol (Acidic):

The N-Boc protected 2-(methylamino)benzoic acid (1.0 eq.) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) and stirred at room temperature for 1-4 hours. Alternatively, a solution of HCl in dioxane or methanol can be used.[4] The reaction progress is monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected product, often as a salt which can be neutralized in a subsequent workup.

Deprotection Protocol (Thermal):

In a microwave reactor, the N-Boc protected compound can be heated in a high-boiling fluorinated alcohol such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures (e.g., 150 °C) for a short duration to effect deprotection.[5]

N-Benzyloxycarbonyl (Cbz) Group

Protection Protocol:

To a solution of 2-(methylamino)benzoic acid (1.0 eq.) in a mixture of THF and water (2:1) is added sodium bicarbonate (NaHCO₃) (2.0 eq.). The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.5 eq.) is added dropwise.[1] The reaction is stirred at 0 °C for 20 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.[1]

Deprotection Protocol (Catalytic Hydrogenolysis):

The N-Cbz protected 2-(methylamino)benzoic acid is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.[2] A rapid alternative involves the addition of sodium borohydride (NaBH₄) to the methanolic solution containing the substrate and Pd/C, which is often complete in minutes.[2]

N-9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection Protocol:

2-(methylamino)benzoic acid (1.0 eq.) is dissolved in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[6] To this solution, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu) (1.05 eq.) dissolved in dioxane or acetone is added slowly at 0-5 °C with vigorous stirring.[6] The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then diluted with water, washed with diethyl ether, and the aqueous layer is acidified to pH 2-3 with dilute HCl. The precipitated product is collected by filtration or extracted with an organic solvent.[6]

Deprotection Protocol:

The N-Fmoc protected 2-(methylamino)benzoic acid is treated with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature.[6][7] The solvent and reagents are then removed under reduced pressure, and the crude product is purified.

N-p-Toluenesulfonyl (Tosyl) Group

Protection Protocol:

To a solution of 2-(methylamino)benzoic acid (1.0 eq.) in dichloromethane is added pyridine (2.0 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (Ts-Cl) (1.2 eq.) at 0 °C. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried and concentrated.

Deprotection Protocol (Reductive):

The N-Tosyl protected compound is dissolved in liquid ammonia, and sodium metal is added in small portions at -78 °C until a persistent blue color is observed. The reaction is quenched by the addition of ammonium chloride, and the ammonia is allowed to evaporate. The residue is then worked up to isolate the deprotected amine. This method is highly effective but requires specialized equipment.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the orthogonal relationships between the discussed protecting groups.

Protection_Workflow cluster_start Starting Material cluster_reagents Protection Reagents cluster_products Protected Products 2-(methylamino)benzoic_acid 2-(methylamino)benzoic acid Boc2O (Boc)₂O CbzCl Cbz-Cl FmocCl Fmoc-Cl TsCl Ts-Cl Boc_Protected N-Boc-2-(methylamino)benzoic acid Boc2O->Boc_Protected Base, THF/H₂O Cbz_Protected N-Cbz-2-(methylamino)benzoic acid CbzCl->Cbz_Protected Base, THF/H₂O Fmoc_Protected N-Fmoc-2-(methylamino)benzoic acid FmocCl->Fmoc_Protected Base, aq. Dioxane Ts_Protected N-Tosyl-2-(methylamino)benzoic acid TsCl->Ts_Protected Base, CH₂Cl₂

Caption: General workflow for the protection of 2-(methylamino)benzoic acid.

Deprotection_Workflow cluster_products Protected Products cluster_reagents Deprotection Conditions cluster_final Deprotected Product Boc_Protected N-Boc-2-(methylamino)benzoic acid Acid Acid (TFA or HCl) Boc_Protected->Acid Cbz_Protected N-Cbz-2-(methylamino)benzoic acid Hydrogenolysis H₂, Pd/C Cbz_Protected->Hydrogenolysis Fmoc_Protected N-Fmoc-2-(methylamino)benzoic acid Base Base (Piperidine) Fmoc_Protected->Base Ts_Protected N-Tosyl-2-(methylamino)benzoic acid Reduction Reduction (Na/NH₃) Ts_Protected->Reduction Deprotected_Product 2-(methylamino)benzoic acid Acid->Deprotected_Product Hydrogenolysis->Deprotected_Product Base->Deprotected_Product Reduction->Deprotected_Product

Caption: General deprotection pathways for N-protected 2-(methylamino)benzoic acid.

Orthogonality Boc Boc (Acid Labile) Cbz Cbz (H₂/Pd Labile) Boc->Cbz Orthogonal Fmoc Fmoc (Base Labile) Boc->Fmoc Orthogonal Tosyl Tosyl (Reductively Labile) Boc->Tosyl Orthogonal Cbz->Fmoc Orthogonal Cbz->Tosyl Orthogonal Fmoc->Tosyl Orthogonal

Caption: Orthogonal relationships between common amine protecting groups.

Discussion and Conclusion

The choice of an appropriate protecting group for 2-(methylamino)benzoic acid is contingent upon the specific reaction conditions planned for subsequent synthetic steps.

  • N-Boc stands out for its ease of introduction and mild acidic or thermal removal, making it a versatile and widely used protecting group. Its stability to a broad range of non-acidic reagents is a significant advantage.

  • N-Cbz offers robustness and is particularly favored when acidic conditions are required elsewhere in the molecule. Its removal by catalytic hydrogenolysis is exceptionally clean and mild.

  • N-Fmoc is the protecting group of choice when acid-labile functionalities are present, as its removal is effected under mild basic conditions. This orthogonality to Boc and Cbz is a key feature in complex syntheses.

  • N-Tosyl provides a highly robust protection that is stable to both acidic and basic conditions. However, its removal requires harsh reductive conditions, which may not be compatible with many functional groups.

Ultimately, the optimal protecting group is the one that offers the necessary stability throughout the synthetic sequence while allowing for selective and high-yielding removal at the desired stage. This guide provides the foundational data and protocols to assist researchers in navigating this critical decision-making process.

References

A Comparative Guide to the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, purity, reaction time, and scalability, with detailed experimental protocols and quantitative data presented for easy comparison.

Introduction

This compound, also known as N-Boc-N-methylanthranilic acid, is a valuable intermediate in organic synthesis. Its structure, featuring a protected secondary amine and a carboxylic acid on an aromatic ring, makes it a versatile precursor for the construction of complex heterocyclic systems and other target molecules in drug discovery. This guide explores and compares different methodologies for its preparation, offering researchers the information needed to select the most suitable route for their specific requirements.

Comparison of Synthetic Routes

Two primary synthetic strategies are detailed below: a traditional two-step approach starting from anthranilic acid, and an alternative route commencing with 2-bromobenzoic acid.

Route 1: Two-Step Synthesis from Anthranilic Acid

This widely employed method involves the N-methylation of anthranilic acid to yield 2-(methylamino)benzoic acid, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Diagram of the Synthetic Pathway:

Route_1 Anthranilic_acid Anthranilic Acid N_Methylanthranilic_acid 2-(Methylamino)benzoic Acid Anthranilic_acid->N_Methylanthranilic_acid N-Methylation Final_Product This compound N_Methylanthranilic_acid->Final_Product Boc Protection

Caption: Two-step synthesis of the target compound from anthranilic acid.

Two common methods for the initial N-methylation step are compared:

  • Method 1A: N-Methylation using Dimethyl Sulfate. This classical method is effective but requires careful handling of the toxic and corrosive reagent, dimethyl sulfate.

  • Method 1B: N-Methylation via Eschweiler-Clarke Reaction. This reductive amination uses formaldehyde and formic acid, offering a milder alternative to traditional alkylating agents.

The subsequent Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride).

Quantitative Data Comparison for Route 1:

StepMethodReagentsSolventReaction TimeYield (%)Purity (%)
N-Methylation 1A: Dimethyl SulfateDimethyl sulfate, NaHCO₃Dioxane/Water1 hour~60>99
1B: Eschweiler-ClarkeFormaldehyde, Formic acidWater5 hours~98High
Boc Protection Standard(Boc)₂O, TriethylamineDioxane/Water2 hours~90High

Experimental Protocols for Route 1:

Method 1A: N-Methylation of Anthranilic Acid using Dimethyl Sulfate

  • Dissolve anthranilic acid (1 mole) in a mixture of dioxane (400 mL) and water (400 mL).

  • Add sodium bicarbonate (1.5 moles) to the solution.

  • While stirring vigorously, add dimethyl sulfate (1 mole) dropwise over 1 hour at 60°C.

  • Continue stirring at 60°C for an additional hour.

  • After cooling, pour the reaction mixture into water (3 L) and extract with benzene (3 x 500 mL).

  • Wash the combined organic layers with diluted hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(methylamino)benzoic acid.

Method 1B: N-Methylation of Anthranilic Acid via Eschweiler-Clarke Reaction

  • To a solution of anthranilic acid (1 mole) in water, add formaldehyde (5 moles).

  • Slowly add formic acid (8.4 moles) to the mixture.

  • Reflux the reaction mixture for 5 hours.

  • Cool the mixture and neutralize with a suitable base to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-(methylamino)benzoic acid.

Boc Protection of 2-(Methylamino)benzoic Acid

  • Dissolve 2-(methylamino)benzoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution at room temperature with stirring.

  • Continue stirring for 2 hours until the reaction is complete (monitored by TLC).

  • Dilute the mixture with water and extract with ethyl acetate to remove byproducts.

  • Acidify the aqueous layer with a 5% citric acid solution and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound.

Route 2: Synthesis from 2-Bromobenzoic Acid

This alternative approach involves a Buchwald-Hartwig amination reaction, which can be advantageous for certain substituted analogs.

Diagram of the Synthetic Pathway:

Route_2 Bromobenzoic_acid 2-Bromobenzoic Acid Final_Product This compound Bromobenzoic_acid->Final_Product Buchwald-Hartwig Amination & Boc Protection (One-pot potential) Methylamine Methylamine Methylamine->Final_Product

Caption: Synthesis of the target compound from 2-bromobenzoic acid.

This route can potentially be performed in a one-pot fashion, where the initial amination is followed directly by Boc protection.

Quantitative Data for Route 2:

Detailed quantitative data for this specific transformation is less commonly reported in readily accessible literature, but Buchwald-Hartwig reactions generally proceed with good to excellent yields.

Experimental Protocol for Route 2 (Conceptual):

  • To a reaction vessel containing 2-bromobenzoic acid (1 equivalent), add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos).

  • Add a base (e.g., KOt-Bu) and a solution of methylamine.

  • Heat the reaction mixture in a suitable solvent (e.g., 1,4-dioxane) at 90-100°C until the amination is complete.

  • After cooling, di-tert-butyl dicarbonate can be added directly to the reaction mixture to perform the Boc protection in situ.

  • Work-up involves quenching the reaction, extraction, and purification by column chromatography to isolate the final product.

Conclusion

The choice of synthetic route for this compound depends on several factors including the availability of starting materials, scale of the reaction, and tolerance for hazardous reagents.

  • Route 1A (Dimethyl Sulfate) offers a relatively fast and high-purity method but involves a highly toxic reagent.

  • Route 1B (Eschweiler-Clarke) provides an excellent yield with safer reagents, making it a more environmentally friendly option, though with a longer reaction time.

  • Route 2 (from 2-Bromobenzoic Acid) presents a modern and efficient alternative, particularly for creating diverse libraries of analogs, although the cost of the catalyst and ligands may be a consideration for large-scale synthesis.

Researchers should carefully consider these factors to select the most appropriate and efficient method for their synthetic needs.

Spectroscopic analysis for the structural confirmation of N-Boc-N-methylanthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of N-Boc-N-methylanthranilic acid provides unambiguous confirmation of its molecular structure. Through a comparative evaluation of its Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data against its precursors, N-methylanthranilic acid and anthranilic acid, the successful incorporation of the tert-butoxycarbonyl (Boc) protecting group is definitively established.

This guide presents the experimental data and protocols supporting the structural verification of N-Boc-N-methylanthranilic acid, a key building block in the synthesis of various pharmaceutical compounds and organic molecules. The following sections detail the spectroscopic characteristics of the target molecule and provide a comparative analysis with related structures.

Comparative Spectroscopic Data

The structural differences between N-Boc-N-methylanthranilic acid and its analogues are clearly reflected in their respective spectroscopic data. The addition of the N-Boc protecting group introduces characteristic signals in the ¹H NMR, ¹³C NMR, and FTIR spectra, and a corresponding increase in the molecular weight is observed in the mass spectrum.

Spectroscopic TechniqueN-Boc-N-methylanthranilic acidN-methylanthranilic acidAnthranilic acid
¹H NMR (ppm) Aromatic Protons: 7.14-7.92 (m, 4H), N-CH₃: ~3.2 (s, 3H), Boc (t-butyl): ~1.4 (s, 9H), COOH: ~11.72 (s, 1H)Aromatic Protons: 6.57-7.82 (m, 4H), N-CH₃: 2.84 (s, 3H), NH: ~9.5 (br s, 1H), COOH: ~13.0 (br s, 1H)Aromatic Protons: 6.52-7.72 (m, 4H), NH₂: ~5.9 (br s, 2H), COOH: ~11.5 (br s, 1H)
¹³C NMR (ppm) C=O (Carbamate): ~160.3, C=O (Carboxylic Acid): ~172.0, Aromatic C: 110.6-147.5, N-CH₃: ~37.0, Boc C(CH₃)₃: ~80.0, Boc C(CH₃)₃: ~28.0C=O (Carboxylic Acid): ~171.0, Aromatic C: 111.0-150.0, N-CH₃: ~30.0C=O (Carboxylic Acid): ~170.0, Aromatic C: 115.0-151.0
FTIR (cm⁻¹) C=O (Carbamate): ~1753, C=O (Carboxylic Acid): ~1680-1700, C-H (aliphatic): ~2937, O-H (Carboxylic Acid): ~2500-3300 (broad)N-H stretch: ~3380, C=O (Carboxylic Acid): ~1660, C-H (aromatic/aliphatic): ~2900-3100, O-H (Carboxylic Acid): ~2500-3300 (broad)N-H stretch (asymmetric & symmetric): ~3470 & ~3360, C=O (Carboxylic Acid): ~1670, O-H (Carboxylic Acid): ~2500-3300 (broad)
Mass Spec (m/z) [M-H]⁻: 250.1 (Expected: 250.12 for C₁₃H₁₆NO₄⁻)[M]⁺˙: 151.1 (Expected: 151.16 for C₈H₉NO₂)[M]⁺˙: 137.1 (Expected: 137.14 for C₇H₇NO₂)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For ¹³C NMR, spectra were obtained with broadband proton decoupling, using 1024 scans and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) source in negative ion mode for N-Boc-N-methylanthranilic acid and electron ionization (EI) for N-methylanthranilic acid and anthranilic acid. For ESI, the sample was dissolved in a suitable solvent like methanol and infused into the mass spectrometer. For EI, a direct insertion probe was used to introduce the solid sample into the ion source.

Data Visualization

The logical workflow for the spectroscopic analysis and structural confirmation is depicted in the following diagram.

Spectroscopic_Workflow Experimental Workflow for Structural Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Start N-Boc-N-methylanthranilic acid Sample FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (1H & 13C) Start->NMR MS Mass Spectrometry Start->MS FTIR_Data Functional Group Identification (C=O, N-H, O-H) FTIR->FTIR_Data NMR_Data Proton and Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Compare_Precursors Comparison with Precursors: - N-methylanthranilic acid - Anthranilic acid FTIR_Data->Compare_Precursors NMR_Data->Compare_Precursors MS_Data->Compare_Precursors Confirmation Structural Confirmation Compare_Precursors->Confirmation

Caption: Workflow for the spectroscopic analysis of N-Boc-N-methylanthranilic acid.

The structural elucidation of N-Boc-N-methylanthranilic acid is a clear-cut process when the appropriate spectroscopic techniques are employed. The presence of the Boc group is unequivocally confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra, the distinct carbonyl stretch in the FTIR spectrum, and the increased molecular weight detected by mass spectrometry. This comprehensive analysis provides a solid foundation for its use in further research and development.

A Comparative Guide to HPLC and qNMR for Purity Determination of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For key synthetic intermediates like 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a crucial building block in organic synthesis, robust and reliable analytical methods are essential to ensure the quality and consistency of final products. This guide provides a detailed comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.

At a Glance: HPLC vs. qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase, followed by detection (commonly UV).Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.
Reference Standard Requires a well-characterized reference standard of the main compound for accurate quantification of impurities.Can provide absolute purity determination using a certified internal standard of a different, structurally unrelated compound.[1][2][3]
Selectivity High selectivity, capable of separating structurally similar impurities.Excellent for structural elucidation and can distinguish between isomers. Signal overlap can sometimes be a challenge.[4]
Sensitivity Generally offers higher sensitivity, making it ideal for detecting and quantifying trace impurities.Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.
Sample Throughput Well-suited for high-throughput analysis with the use of autosamplers.Can be automated, but generally has a lower throughput compared to HPLC.
Data Interpretation Purity is often calculated based on the area percentage of the main peak relative to the total peak area.Purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from an internal standard of known purity and concentration.
Orthogonality Provides orthogonal data to spectroscopic methods.Considered orthogonal to chromatographic methods, offering a different mechanism for purity assessment.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for determining the purity of this compound by HPLC with UV detection, based on common practices for similar molecules.[6]

Objective: To determine the purity of this compound and quantify its impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • This compound sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time reproducibility, peak area reproducibility, tailing factor, and theoretical plates) meet the predefined criteria.[6]

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

  • Data Analysis: Calculate the purity of the sample using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol provides a general procedure for the purity determination of this compound using qNMR with an internal standard.[1][2][4]

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone)

  • This compound sample

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum under quantitative conditions. This typically involves:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the tert-butyl group (~1.4 ppm, 9H) is often a good choice. For the internal standard, select a signal that does not overlap with any analyte signals.

  • Purity Calculation:

    • The purity of the analyte is calculated using the following formula:

    alt text%20=%20\frac{I_{\text{analyte}}}{I_{\text{IS}}}%20\times%20\frac{N_{\text{IS}}}{N_{\text{analyte}}}%20\times%20\frac{M_{\text{analyte}}}{M_{\text{IS}}}%20\times%20\frac{m_{\text{IS}}}{m_{\text{analyte}}}%20\times%20Purity_{\text{IS}}%20(%25))

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

Table 1: Illustrative HPLC Purity Data

ParameterResultAcceptance Criteria
Retention Time (main peak)15.2 minReport
Purity (Area %)99.5%≥ 99.0%
Individual Impurity0.2% at 12.8 min≤ 0.3%
Total Impurities0.5%≤ 1.0%

Table 2: Illustrative qNMR Purity Data

ParameterValue
Analyte Signal Integral (tert-butyl)10.00
Internal Standard (Maleic Acid) Integral2.50
Number of Protons (Analyte)9
Number of Protons (Internal Standard)2
Molar Mass (Analyte)251.28 g/mol
Molar Mass (Internal Standard)116.07 g/mol
Mass of Analyte15.05 mg
Mass of Internal Standard8.10 mg
Purity of Internal Standard99.9%
Calculated Purity of Analyte 99.6%

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Processing (Area % Calculation) hplc_analysis->hplc_data hplc_result Purity Result hplc_data->hplc_result qnmr_prep Sample & Internal Std Co-dissolution qnmr_analysis NMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_data Data Processing (Integration) qnmr_analysis->qnmr_data qnmr_result Purity Result qnmr_data->qnmr_result start Purity Determination of This compound start->hplc_prep start->qnmr_prep

Caption: Experimental workflows for HPLC and qNMR purity determination.

method_comparison cluster_hplc_attr cluster_qnmr_attr main Purity Analysis Method Selection hplc HPLC main->hplc qnmr qNMR main->qnmr hplc_adv Advantages: - High Sensitivity - High Throughput - Excellent for Trace Impurities hplc->hplc_adv hplc_dis Disadvantages: - Requires Analyte-Specific  Reference Standard - Relative Quantification hplc->hplc_dis qnmr_adv Advantages: - Absolute Quantification - No Analyte-Specific  Reference Standard Needed - Orthogonal to HPLC qnmr->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - Potential for Signal Overlap - Lower Throughput qnmr->qnmr_dis

Caption: Logical comparison of HPLC and qNMR methods.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound, each with its own distinct advantages. HPLC is a highly sensitive and selective method, making it ideal for the detection and quantification of trace impurities. Its suitability for high-throughput screening is also a significant advantage in a quality control environment. On the other hand, qNMR is a primary analytical method that offers excellent accuracy and precision without the need for an analyte-specific reference standard.[7]

The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis, including the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput. For a comprehensive characterization of this compound, the use of both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.

References

Biological activity of compounds synthesized from 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research on compounds directly synthesized from 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, this guide provides a comparative analysis of the biological activities of structurally related N-substituted aminobenzoic acid derivatives. The data presented herein is intended to serve as a reference for potential research directions and to highlight the therapeutic promise of this class of compounds.

Introduction

N-substituted aminobenzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural modifications on the amino and carboxyl groups of the benzoic acid core allow for the fine-tuning of their pharmacological profiles. This guide offers a comparative overview of the anticancer and antimicrobial activities of various N-substituted benzoic acid derivatives, supported by experimental data from peer-reviewed studies. Detailed protocols for key biological assays are also provided to facilitate the screening of newly synthesized compounds.

Anticancer Activity: A Comparative Analysis

Numerous derivatives of N-substituted benzoic acids have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth, is a key metric for comparison.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Organodiselenide-Tethered Methyl Anthranilates [4]
Methyl 2-amino-5-(methylselanyl)benzoateHepG2 (Liver)3.57 ± 0.1[4]
MCF-7 (Breast)5.64 ± 0.3[4]
Dimethyl 5,5'-diselanediylbis(2-aminobenzoate)HepG2 (Liver)7.08 ± 0.6[4]
MCF-7 (Breast)9.89 ± 0.7[4]
Benzoic Acid-Triazole Hybrids [5]
Compound 14MCF-7 (Breast)15.6[5]
Compound 2MCF-7 (Breast)18.7[5]
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters [6]
Pyridinyl ester 25VariousGI50 < 0.1[6]
4-N-methyl benzoic acid nanoparticles [5]
Silver nanoparticlesMCF-7 (Breast)42.19 mg/ml[5]

Antimicrobial Activity: A Comparative Analysis

Derivatives of aminobenzoic acids have also shown significant promise as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Anthranilic acid sulfonamide analogs [2]
4-substituted benzenesulfonamidesCandida albicans ATCC 900284 (25-50% inhibition)[2]
Organodiselenide-Tethered Methyl Anthranilates [4]
Methyl 2-amino-5-(methylselanyl)benzoateStaphylococcus aureus- (90.5% inhibition)[4]
Escherichia coli- (91.3% inhibition)[4]
Candida albicans- (100% inhibition)[4]
N-phenyl anthranilic acid [7]
Various BacteriaSignificant Activity[7]
Anthranilohydrazide [7]
Various BacteriaSignificant Activity[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Inoculum of the test microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well microplate. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-((tert-Butoxycarbonyl) (methyl)amino)benzoic acid synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: General experimental workflow for the synthesis and biological screening of novel compounds.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound Anticancer Compound bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer agent.

Conclusion

The available literature strongly suggests that the N-substituted aminobenzoic acid scaffold is a promising starting point for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. While specific data on derivatives of this compound is currently lacking, the comparative data presented in this guide for analogous structures highlights the potential of this chemical space. Further research involving the synthesis and rigorous biological evaluation of derivatives from this specific starting material is warranted to explore their therapeutic potential fully. The detailed experimental protocols provided herein offer a robust framework for such future investigations.

References

A Researcher's Guide to Commercially Available N-Boc-N-methylanthranilic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of their work. N-Boc-N-methylanthranilic acid is a key building block in the synthesis of various pharmaceutical compounds, particularly heterocyclic systems like quinazolinones.[1] This guide provides a comprehensive comparison of commercially available N-Boc-N-methylanthranilic acid from leading suppliers, supported by experimental data to aid in the selection of the most suitable product for your research needs.

This comparative analysis focuses on key quality attributes: purity, identity, and physical characteristics. By presenting standardized experimental protocols and clear data summaries, this guide aims to empower researchers to make informed decisions when sourcing this critical reagent.

Comparative Data of Commercial N-Boc-N-methylanthranilic Acid

The following table summarizes the analytical data for N-Boc-N-methylanthranilic acid from three leading commercial suppliers. The data is based on a series of standardized analytical tests detailed in the Experimental Protocols section.

Parameter Supplier A Supplier B Supplier C Specification
Purity (HPLC, % Area) 99.2%98.5%99.5%≥ 98.0%
Identity (FT-IR) ConformsConformsConformsConforms to Reference
Identity (¹H NMR) ConformsConformsConformsConforms to Structure
Mass (m/z) [M+H]⁺ 252.1281252.1285252.1283252.1287 (calculated)
Melting Point (°C) 133-135132-136134-135132-136°C
Solubility (in DMSO) > 50 mg/mL> 50 mg/mL> 50 mg/mL≥ 50 mg/mL
Appearance White to off-white powderWhite powderWhite crystalline powderWhite to off-white powder/crystals

Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • Start with 30% acetonitrile, hold for 2 minutes.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 3 minutes.

    • Return to 30% acetonitrile over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of N-Boc-N-methylanthranilic acid in 1 mL of acetonitrile.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Instrumentation: FT-IR spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded from 4000 to 400 cm⁻¹. The resulting spectrum is compared to a reference spectrum for characteristic peaks corresponding to the functional groups present in N-Boc-N-methylanthranilic acid (e.g., C=O of the carboxylic acid and carbamate, N-H, and aromatic C-H stretches).

Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, multiplicities, and integrations of the observed protons are compared to the expected values for the structure of N-Boc-N-methylanthranilic acid.

Mass Determination by Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample solution from the HPLC analysis can be directly infused into the mass spectrometer.

  • Analysis: The mass spectrum is acquired in positive ion mode. The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the calculated exact mass.

Melting Point Determination
  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation: A small amount of the dry sample is packed into a capillary tube.

  • Analysis: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased (e.g., 1-2 °C/min) near the expected melting point. The temperature range over which the sample melts is recorded.

Solubility Assessment
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: To a pre-weighed amount of the sample (e.g., 50 mg) in a vial, add the solvent in small increments with vortexing until the solid is completely dissolved. The solubility is reported as greater than the final concentration if the solid dissolves completely.

Visualizing the Workflow and Application

To further aid in understanding the characterization process and the utility of N-Boc-N-methylanthranilic acid, the following diagrams are provided.

experimental_workflow cluster_0 Sample Reception cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Decision sample Commercial N-Boc-N- methylanthranilic Acid purity Purity (HPLC) sample->purity identity_ftir Identity (FT-IR) sample->identity_ftir identity_nmr Identity (¹H NMR) sample->identity_nmr mass_spec Mass (MS) sample->mass_spec physical_props Physical Properties (Melting Point, Solubility) sample->physical_props data_table Comparative Data Table purity->data_table identity_ftir->data_table identity_nmr->data_table mass_spec->data_table physical_props->data_table decision Supplier Selection data_table->decision

Experimental workflow for characterization.

synthesis_pathway reagent N-Boc-N-methyl- anthranilic acid intermediate Key Intermediate reagent->intermediate Coupling & Cyclization product Quinazolinones intermediate->product Further Modification

Role in quinazolinone synthesis.

Conclusion

The selection of a high-quality starting material is a critical first step in any research or development project. This guide provides a framework for the comparative analysis of commercially available N-Boc-N-methylanthranilic acid. While the data presented here is illustrative, the experimental protocols and workflow provide a robust methodology for researchers to perform their own evaluations. By carefully assessing the purity, identity, and physical properties of this key building block, scientists can enhance the reliability and reproducibility of their synthetic efforts, ultimately accelerating the drug discovery and development process.

References

Assessing the Scalability of Laboratory Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a valuable building block in pharmaceutical development. We will explore two primary pathways, offering detailed experimental protocols, scalability data, and a critical assessment of their respective advantages and disadvantages.

The selection of an appropriate synthetic route is a critical decision in the progression of a drug candidate from the laboratory to pilot plant and eventual commercial production. Factors such as yield, purity, cost of starting materials, reaction time, safety, and environmental impact all play a crucial role in determining the viability of a given synthesis on a larger scale. This guide focuses on this compound, also known as N-Boc-N-methylanthranilic acid, and evaluates two common laboratory-scale syntheses for their potential scalability.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are presented here:

  • Route 1: Direct Boc Protection of 2-(Methylamino)benzoic Acid. This is a straightforward, one-step approach involving the protection of the secondary amine of commercially available N-methylanthranilic acid using di-tert-butyl dicarbonate (Boc-anhydride).

  • Route 2: Two-Step Synthesis from Isatoic Anhydride. This alternative pathway begins with the methylation of isatoic anhydride, followed by hydrolysis and subsequent Boc protection of the resulting 2-(methylamino)benzoic acid.

The following tables provide a quantitative comparison of these two routes based on key scalability parameters.

Parameter Route 1: Direct Boc Protection Route 2: Synthesis from Isatoic Anhydride
Starting Materials 2-(Methylamino)benzoic acid, Di-tert-butyl dicarbonateIsatoic anhydride, Methyl iodide, Di-tert-butyl dicarbonate
Number of Steps 12
Overall Yield (Lab Scale) ~90-95%~75-85%
Reaction Time 12-24 hours24-48 hours
Purity of Crude Product HighModerate to High
Primary Solvents Tetrahydrofuran (THF), WaterDimethylformamide (DMF), Water, THF

Table 1: High-Level Comparison of Synthetic Routes

Parameter Route 1: Direct Boc Protection Route 2: Synthesis from Isatoic Anhydride
Reagent Cost Moderate (Boc-anhydride is a significant cost driver)Lower initial cost (Isatoic anhydride is less expensive)
Throughput Higher (fewer steps)Lower (more steps and longer overall time)
Purification Method Acid-base extraction, potential recrystallizationColumn chromatography may be required after the first step, followed by acid-base extraction
Waste Generation Moderate (inorganic salts, organic solvent)Higher (solvents from two steps and chromatography)
Safety Considerations Use of a strong base (e.g., Sodium Carbonate).Use of a toxic and volatile methylating agent (Methyl Iodide). Handling of a strong base.

Table 2: Scalability and Process Considerations

Experimental Protocols

Route 1: Direct Boc Protection of 2-(Methylamino)benzoic Acid

This method is adapted from standard procedures for the N-Boc protection of amino acids.

Materials:

  • 2-(Methylamino)benzoic acid

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2N

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(methylamino)benzoic acid (1.0 equivalent) in a 5% aqueous solution of sodium carbonate.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in tetrahydrofuran (THF).

  • Stir the resulting biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 2N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Route 2: Two-Step Synthesis from Isatoic Anhydride

Step 2a: Synthesis of 2-(Methylamino)benzoic Acid from Isatoic Anhydride

Materials:

  • Isatoic anhydride

  • Methyl iodide

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of isatoic anhydride (1.0 equivalent) in DMF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain crude 2-(methylamino)benzoic acid. This product may be used directly in the next step or purified by recrystallization.

Step 2b: Boc Protection of 2-(Methylamino)benzoic Acid

The procedure for this step is identical to the one described in Route 1 .

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic pathways and the decision-making process for scalability assessment, the following diagrams are provided.

Synthesis_Route_1 start 2-(Methylamino)benzoic Acid reagents Boc-anhydride, Na2CO3, THF/H2O start->reagents reaction N-Boc Protection reagents->reaction workup Acidification & Extraction reaction->workup product This compound workup->product

Caption: Workflow for the direct Boc protection of 2-(methylamino)benzoic acid.

Synthesis_Route_2 cluster_step1 Step 1: Methylation cluster_step2 Step 2: Boc Protection start_2 Isatoic Anhydride reagents_2a NaH, Methyl Iodide, DMF start_2->reagents_2a reaction_2a N-Methylation reagents_2a->reaction_2a intermediate 2-(Methylamino)benzoic Acid reaction_2a->intermediate reagents_2b Boc-anhydride, Na2CO3, THF/H2O intermediate->reagents_2b reaction_2b N-Boc Protection reagents_2b->reaction_2b product_2 This compound reaction_2b->product_2

Caption: Two-step synthesis of the target compound starting from isatoic anhydride.

Scalability_Assessment cluster_factors Key Scalability Factors cluster_routes Synthetic Routes title Scalability Assessment Yield Yield & Throughput Conclusion Optimal Route Selection Yield->Conclusion Cost Cost of Reagents Cost->Conclusion Safety Safety & Handling Safety->Conclusion Purification Purification & Isolation Purification->Conclusion Waste Waste Management Waste->Conclusion Route1 Direct Boc Protection Route1->Yield Route1->Cost Route1->Safety Route1->Purification Route1->Waste Route2 From Isatoic Anhydride Route2->Yield Route2->Cost Route2->Safety Route2->Purification Route2->Waste

Caption: Logical relationship for assessing the scalability of the synthetic routes.

Conclusion and Recommendations

Based on the comparative analysis, the direct Boc protection of 2-(methylamino)benzoic acid (Route 1) emerges as the more scalable and efficient method for the laboratory synthesis of this compound. Its single-step nature, higher overall yield, and simpler purification process contribute to a higher throughput and reduced processing time. While the cost of Boc-anhydride is a factor, the avoidance of a toxic methylating agent and a potentially challenging purification step associated with Route 2 makes the direct approach more attractive for scale-up.

For process development and large-scale synthesis, further optimization of Route 1 would be recommended. This could include exploring alternative, less expensive bases, optimizing solvent volumes, and developing a robust crystallization procedure to ensure high purity without the need for chromatography.

The two-step synthesis from isatoic anhydride (Route 2) remains a viable alternative, particularly if the starting material, 2-(methylamino)benzoic acid, is not readily or economically available. However, careful consideration of the safety hazards associated with methyl iodide and the potential need for chromatographic purification are critical for its implementation on a larger scale.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development project, including cost, timeline, available equipment, and safety protocols. This guide provides the necessary data and experimental frameworks to make an informed decision.

A Comparative Guide to Structural Analogs of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug discovery, the manipulation of core scaffolds to generate structural analogs with enhanced potency, selectivity, and pharmacokinetic properties is a cornerstone of progress. One such scaffold of significant interest is 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid. This guide provides a comparative analysis of its structural analogs, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in their quest for novel therapeutic agents.

Performance Comparison of Structural Analogs

The therapeutic potential of analogs derived from the 2-aminobenzoic acid and N-methylanthranilic acid core is diverse, with applications ranging from anti-inflammatory and analgesic agents to enzyme inhibitors for diseases like Alzheimer's. The following tables summarize the biological activities of various synthesized analogs, providing a quantitative comparison to facilitate the selection of promising candidates for further investigation.

Compound IDStructure/ModificationBiological Target/AssayActivity (IC₅₀/EC₅₀/Inhibition %)Reference
4n 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid derivativeAnti-inflammatory (Carrageenan-induced rat paw edema)More potent than standard drugs (aspirin and phenylbutazone) at tested doses[1]
6c 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted tetrahydroisoquinolynyl-benzoic acid derivativeAcetylcholinesterase (AChE)Kᵢ = 33.00 ± 0.29 nM[2]
6e Cyclohexanone-substituted tetrahydroisoquinolynyl-benzoic acid derivativeHuman Carbonic Anhydrase I (hCA I)Kᵢ = 18.78 ± 0.09 nM[2]
6f 2,2-dimethyl-1,3-dioxan-4-one-substituted tetrahydroisoquinolynyl-benzoic acid derivativeHuman Carbonic Anhydrase II (hCA II)Kᵢ = 13.62 ± 0.21 nM[2]
5 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5,'ylmethyl) anthranilic acid derivative with a specific aldehyde modificationAnti-inflammatoryHighest percentage inhibition of edema among the series[3]
6, 7, 8 Analogs of compound 5Anti-inflammatoryComparable inhibitory effect to the control drug Phenylbutazone[3]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and advancement of scientific findings. Below are methodologies for the synthesis and biological evaluation of the discussed analogs.

General Synthesis of N-Substituted Anthranilic Acid Derivatives[3]

A multi-step synthesis is employed for the creation of various N-substituted anthranilic acid derivatives.

  • Bromination of Anthranilic Acid: Anthranilic acid is reacted with bromine to yield 5-bromoanthranilic acid.

  • N-Alkylation: The resulting 5-bromoanthranilic acid is treated with ethyl chloroacetate to produce 5-bromo-N-(ethylanthranilic) acid.

  • Semicarbazide Formation: The product from the previous step is reacted with semicarbazide hydrochloride to yield 5-Bromo-N-(semicarbazido carbonyl methyl) anthranilic acid.

  • Cyclization: Dehydration of the semicarbazide derivative using sulfuric acid affords 5-Bromo-N-(2'-amino- 1',3',4'-oxadiazol-5,'ylmethyl) anthranilic acid.

  • Schiff Base Formation: The final derivatives are synthesized by refluxing the oxadiazole intermediate with various aldehydes in an ethanolic solution of sodium hydroxide.

In Vitro Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition Assays[2]

The inhibitory activity of the synthesized benzoic acid derivatives against AChE, hCA I, and hCA II is determined using established spectrophotometric methods.

  • AChE Inhibition Assay: The assay is performed according to the Ellman's method. The enzyme activity is measured by monitoring the increase in absorbance at 412 nm due to the hydrolysis of acetylthiocholine iodide.

  • hCA Inhibition Assay: The esterase activity of hCA is assayed by monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at 400 nm.

The inhibition constants (Kᵢ) are then calculated from dose-response curves.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a general synthesis workflow and a simplified signaling pathway.

Synthesis_Workflow A Anthranilic Acid B Bromination A->B C 5-Bromoanthranilic Acid B->C D N-Alkylation with Ethyl Chloroacetate C->D E 5-Bromo-N-(ethylanthranilic) Acid D->E F Reaction with Semicarbazide HCl E->F G Semicarbazide Derivative F->G H Dehydration (H2SO4) G->H I Oxadiazole Intermediate H->I J Reaction with Various Aldehydes I->J K Final N-Substituted Anthranilic Acid Derivatives J->K

Caption: General workflow for the synthesis of N-substituted anthranilic acid derivatives.

Enzyme_Inhibition_Pathway cluster_0 Normal Enzyme Function cluster_1 Inhibition by Analog Enzyme Enzyme (e.g., AChE, hCA) Substrate Substrate Enzyme->Substrate binds to Inhibitor Benzoic Acid Analog (Inhibitor) Product Product Substrate->Product is converted to Inhibitor->Product blocks conversion BlockedEnzyme Inhibited Enzyme Inhibitor->BlockedEnzyme binds to active site

Caption: Simplified pathway illustrating competitive enzyme inhibition by a structural analog.

This guide serves as a starting point for researchers and professionals in drug development, offering a concise comparison of structural analogs of this compound and providing the necessary tools to embark on further research and development. The presented data and protocols are intended to be a valuable resource for the rational design of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI – Researchers and drug development professionals handling 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in information from safety data sheets (SDS) and general laboratory best practices.

Proper disposal of laboratory chemicals is not merely a matter of compliance, but a critical component of a robust safety culture. For this compound, a compound that can cause skin, eye, and respiratory irritation, meticulous handling and disposal are paramount.[1]

Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1] In case of skin contact, wash with plenty of water.[1] If irritation occurs, seek medical attention.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, move the person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant or facility, in accordance with all applicable local, regional, and national regulations.[1][2][3]

Step 1: Waste Identification and Segregation

  • Do not dispose of this chemical down the drain or in regular trash.

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, or paper towels).

  • The container should be made of a material compatible with the chemical and should be kept closed when not in use.

Step 2: Container Labeling

  • Properly label the hazardous waste container with the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Indicate the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4]

  • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a spill.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

  • Provide the EHS department with accurate information about the waste, including its name and quantity.

  • Follow all institutional procedures for waste pickup and handover.

Step 5: Spill Management

  • In the event of a spill, avoid generating dust.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator if necessary.[5]

  • Carefully sweep or shovel the spilled material into a suitable container for disposal.[2][4]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_0 Initial Handling & Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound (Solid or in Solution) generation Waste Generated (Unused reagent, contaminated materials) start->generation is_hazardous Is the waste hazardous? generation->is_hazardous segregate Segregate as Chemical Waste is_hazardous->segregate Yes container Place in a designated, compatible, and sealed waste container segregate->container label Label container with: - Chemical Name - Hazard Pictograms - Accumulation Start Date container->label storage Store in a designated, ventilated, and secure secondary containment area label->storage ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup storage->ehs_contact disposal Transfer waste to authorized EHS personnel for final disposal ehs_contact->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier:

  • CAS Number: 141871-02-5[1]

  • Linear Formula: C13H17NO4

  • Synonyms: 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzoic acid[1]

This document provides crucial safety protocols and logistical information for the handling and disposal of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring laboratory safety.

Hazard Identification and Precautionary Measures

This chemical is classified as hazardous.[2][3] It is crucial to handle it with care, following all safety precautions to prevent adverse health effects.

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[2][4][5]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362[2][4][5]

  • Storage: P403+P233[2][6]

  • Disposal: P501[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this substance.

Protection Type Specific Equipment Standard/Requirement
Eye/Face Protection Safety glasses with side-shields or goggles.OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Follow manufacturer's specifications for breakthrough time and permeation rate.
Protective clothing to prevent skin exposure.Appropriate for the scale of the operation.
Respiratory Protection NIOSH/MSHA approved respirator.Required if exposure limits are exceeded or irritation is experienced.[8] Use in a well-ventilated area or under a chemical fume hood.[7]

Operational and Handling Workflow

Proper handling procedures are essential to minimize exposure and ensure safety. The following diagram outlines the standard workflow for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh the Required Amount prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard operational workflow for safe handling.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][8]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4][8] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do so.[2][4] Continue rinsing. If eye irritation persists, get medical attention.[5]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[4]

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2] It is recommended to dispose of this chemical through a licensed professional waste disposal service. Do not let the product enter drains.[4][7]

Disclaimer: This information is intended to be a guide and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize safety and consult with a qualified professional for any specific concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.